Tptpt
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/C23H30O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-22,24-26H,8,11-12,15-16H2,1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNHBQROLKAEDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC=C=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90867821 | |
| Record name | 9alpha,11alpha,15alpha-Trihydroxy-16-phenoxy-17,18,19,20-tetranorprosta-4,5,13-trienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90867821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61456-25-5, 69381-94-8 | |
| Record name | 9alpha,11alpha,15alpha-Trihydroxy-16-phenoxy-17,18,19,20-tetranorprosta-4,5,13-trienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90867821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenprostalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ertiprotafib
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ertiprotafib is a small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[1][2][3][4] Initially developed for the treatment of type 2 diabetes, Ertiprotafib advanced to clinical trials.[1][2][5] Its mechanism of action is of significant scientific interest due to its unconventional approach to enzyme inhibition. Unlike traditional competitive or allosteric inhibitors that stabilize the target protein, Ertiprotafib induces the aggregation of PTP1B, leading to a loss of its catalytic function.[1][2] This guide provides a detailed overview of the molecular mechanism, quantitative activity, and relevant experimental protocols for studying Ertiprotafib.
Introduction to PTP1B and its Role in Insulin Signaling
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor tyrosine phosphatase that plays a crucial role in downregulating signaling cascades, particularly the insulin pathway.[2][3] Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on specific tyrosine residues, initiating a downstream signaling cascade through effector proteins like the insulin receptor substrate (IRS).[1][2] PTP1B acts as a brake on this signal by dephosphorylating both the activated IR and IRS proteins, thus attenuating the insulin signal.[1][2] Overexpression or increased activity of PTP1B is linked to insulin resistance, a hallmark of type 2 diabetes and obesity. Consequently, inhibiting PTP1B has been a major therapeutic strategy to enhance insulin sensitivity.[1]
Mechanism of Action of Ertiprotafib
Ertiprotafib inhibits PTP1B through a novel, non-competitive mechanism characterized by the induction of protein aggregation.[1]
-
Non-specific Binding and Aggregation: Studies using biomolecular NMR spectroscopy have shown that Ertiprotafib binds non-specifically to the catalytic domain of PTP1B.[1] This interaction, in a concentration-dependent manner, leads to the formation of PTP1B oligomers and larger aggregates.[1][6]
-
Destabilization of PTP1B: A unique characteristic of Ertiprotafib is its ability to destabilize its target. Differential scanning fluorimetry (DSF) assays have demonstrated that Ertiprotafib lowers the melting temperature (Tm) of PTP1B, which is contrary to the stabilizing effect observed with most enzyme inhibitors.[1][5]
-
Inhibition via Sequestration: By inducing aggregation, Ertiprotafib effectively sequesters PTP1B into non-functional complexes, preventing it from accessing and dephosphorylating its substrates (p-IR and p-IRS). This loss of available, correctly folded enzyme results in the potentiation of insulin signaling.
The chemical structure of Ertiprotafib is presented below:
Image of Ertiprotafib Structure Caption: Chemical structure of Ertiprotafib.Signaling Pathway
Ertiprotafib enhances insulin signaling by inhibiting PTP1B. The pathway below illustrates the central role of PTP1B and the effect of its inhibition.
Caption: Insulin signaling pathway and the inhibitory action of Ertiprotafib.
Quantitative Data
The inhibitory potency of Ertiprotafib against PTP1B has been evaluated under various assay conditions. The reported half-maximal inhibitory concentration (IC50) values reflect these differences.
| Compound | Target | Assay Condition | IC50 (µM) | Reference |
| Ertiprotafib | PTP1B | Varies | 1.6 - 29 | [2] |
| Ertiprotafib | PTP1B | (Previously suggested active site inhibition) | >20 | [1] |
Experimental Protocols
In Vitro PTP1B Enzymatic Activity Assay
This protocol describes a colorimetric assay to measure the enzymatic activity of PTP1B and its inhibition by Ertiprotafib using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B (catalytic domain, e.g., residues 1-301)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 1 mM EDTA, pH 7.4
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Inhibitor: Ertiprotafib dissolved in DMSO
-
96-well microplate
-
Spectrophotometer (plate reader) capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of PTP1B in assay buffer.
-
Prepare a stock solution of pNPP in assay buffer.
-
Prepare a serial dilution of Ertiprotafib in DMSO, then dilute further into assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
-
Assay Setup:
-
To the wells of a 96-well plate, add 25 µL of assay buffer.
-
Add 25 µL of the Ertiprotafib dilutions (or DMSO vehicle control) to the respective wells.
-
Add 25 µL of the PTP1B enzyme solution to all wells except for the "no enzyme" blank. For the blank, add 25 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 25 µL of the pNPP substrate solution to all wells. The final volume should be 100 µL.
-
Immediately start measuring the absorbance at 405 nm in kinetic mode at 37°C for 15-30 minutes, taking readings every minute. Alternatively, perform an endpoint assay by stopping the reaction after a fixed time (e.g., 30 minutes) with 50 µL of 1 M NaOH and reading the final absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" blank from all other readings.
-
Calculate the reaction rate (V) from the linear portion of the kinetic curve (ΔAbs/min).
-
Plot the percentage of PTP1B activity against the logarithm of Ertiprotafib concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caption: Workflow for the in vitro PTP1B enzymatic assay.
Cell-Based Insulin Receptor Phosphorylation Assay
This protocol outlines a method to assess the effect of Ertiprotafib on insulin-stimulated IR phosphorylation in a cellular context.
Materials:
-
Hepatoma cell line (e.g., HepG2) or cells overexpressing the human insulin receptor.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Serum-free medium.
-
Ertiprotafib.
-
Human Insulin.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: Anti-phospho-IR (pY1150/1151), Anti-total-IR, secondary antibodies.
-
Western Blot or ELISA equipment.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells by incubating in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of Ertiprotafib (or vehicle control) for 1-2 hours.
-
Stimulate the cells with a fixed concentration of insulin (e.g., 100 nM) for 10 minutes. Include a non-stimulated control.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Analyze the phosphorylation status of the insulin receptor using either Western Blot or ELISA.
-
For Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-IR and total-IR, followed by HRP-conjugated secondary antibodies and chemiluminescent detection.
-
For ELISA: Use a sandwich ELISA kit specific for phosphorylated IR.
-
-
Data Analysis:
-
Quantify the band intensity (Western Blot) or absorbance (ELISA).
-
Normalize the phospho-IR signal to the total-IR signal for each sample.
-
Plot the normalized phospho-IR levels against the Ertiprotafib concentration to determine its effect on insulin-stimulated IR phosphorylation.
-
Conclusion
Ertiprotafib represents a class of PTP1B inhibitors with a distinct mechanism of action. Rather than competing for the active site or binding to a defined allosteric pocket, it induces aggregation of the PTP1B enzyme, leading to its functional inhibition.[1] This aggregation-based mechanism is associated with a destabilization of the protein's structure.[1][5] While Ertiprotafib's clinical development was not pursued, the study of its unique mode of action provides valuable insights for the design of future therapeutics targeting PTP1B and other enzymes, highlighting that inducing protein aggregation can be a viable, albeit complex, inhibitory strategy.
References
- 1. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib [repository.arizona.edu]
- 6. researchgate.net [researchgate.net]
Discovery and synthesis of Tptpt compound
A comprehensive search of scientific and chemical databases has yielded no information on a compound designated "Tptpt."
Our investigation sought to identify the discovery, synthesis, and biological activity of a compound referred to as "this compound" to generate an in-depth technical guide for researchers and drug development professionals. However, this abbreviation does not correspond to any known chemical entity in publicly available scientific literature or chemical repositories.
The search results for "TPTP" are predominantly associated with the "Thousands of Problems for Theorem Provers," a library of test problems for automated theorem proving systems, which is unrelated to the field of chemistry or pharmacology.
Further Information Required
To proceed with the user's request for a detailed technical whitepaper, including data presentation, experimental protocols, and signaling pathway diagrams, the following information is essential:
-
The full, unabbreviated name of the compound.
-
Its chemical structure (e.g., in SMILES or IUPAC format).
-
Any alternative names or internal company codes.
-
Relevant publications or patents describing the compound.
Without this fundamental information, it is not possible to conduct the necessary literature search to gather the data required for the requested technical guide. We kindly request the user to provide more specific details about the compound of interest to enable us to fulfill this request.
The role of Tptpt in cellular signaling pathways
An In-Depth Technical Guide to the Role of TPT1/TCTP in Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially identified as a Translationally Controlled Tumor Protein (TCTP), the protein encoded by the TPT1 gene is a highly conserved, multifunctional protein implicated in a vast array of fundamental cellular processes. Also known as Fortilin, Histamine-Releasing Factor (HRF), or p23, TPT1/TCTP is a key player in cell growth, proliferation, apoptosis, and autophagy. Its dysregulation is frequently associated with tumorigenesis, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the role of TPT1/TCTP in critical cellular signaling pathways, complete with quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.
Core Signaling Pathways Involving TPT1/TCTP
TPT1/TCTP functions as a critical node in several interconnected signaling pathways that govern cell fate. Its influence is predominantly observed in the regulation of apoptosis, the mTOR pathway, and its intricate relationship with the tumor suppressor p53.
Regulation of Apoptosis
A primary function of TPT1/TCTP is its potent anti-apoptotic activity, primarily executed through its interaction with the Bcl-2 family of proteins. TPT1/TCTP directly binds to the anti-apoptotic proteins Mcl-1 and Bcl-xL, enhancing their stability and preventing the mitochondrial outer membrane permeabilization (MOMP) that precedes apoptosis.[1] By sequestering these pro-survival proteins, TPT1/TCTP effectively inhibits the activation of the intrinsic apoptotic cascade.
References
An In-depth Technical Guide to Identifying the Molecular Target of a Novel Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of a drug's molecular target is a critical step in the development of new therapeutics. Understanding the specific protein or pathway that a compound interacts with is essential for elucidating its mechanism of action, predicting potential side effects, and optimizing its therapeutic efficacy. This guide provides a comprehensive overview of the methodologies used to identify and validate the molecular target of a novel compound, using a hypothetical small molecule, herein referred to as "TPT-analog," as an illustrative example. We will follow the logical flow of experiments that could lead to the identification of Protein Tyrosine Phosphatase 1B (PTP1B) as the molecular target of TPT-analog.
Initial High-Throughput Screening and Hit Identification
The journey of target identification often begins with high-throughput screening (HTS) of large compound libraries against a specific biological assay. For TPT-analog, we will assume it was identified as a "hit" in a phenotypic screen designed to identify compounds that enhance insulin signaling in a cell-based assay.
Experimental Protocol: Cell-Based Insulin Signaling Assay
A common method to screen for enhancers of insulin signaling is to measure the phosphorylation of key downstream effectors, such as Akt.
-
Cell Line: A human liver cell line (e.g., HepG2) is cultured in a 96-well plate format.
-
Compound Treatment: Cells are pre-incubated with compounds from a chemical library (including TPT-analog) at a concentration of 10 µM for 1 hour.
-
Stimulation: Cells are then stimulated with a sub-maximal concentration of insulin (e.g., 1 nM) for 15 minutes.
-
Lysis and Detection: Cells are lysed, and the level of phosphorylated Akt (pAkt) is measured using a sensitive detection method such as a sandwich ELISA or a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: The increase in pAkt signal relative to a vehicle control (DMSO) is calculated. Hits are identified as compounds that produce a statistically significant increase in pAkt levels.
Target Deconvolution Strategies
Once a hit like TPT-analog is identified, the next step is to determine its molecular target. Several strategies can be employed for this "target deconvolution."
Affinity-Based Approaches
Affinity-based methods rely on the physical interaction between the compound and its target protein.
-
Immobilization of TPT-analog: TPT-analog is chemically modified to include a linker and is then covalently attached to a solid support, such as sepharose beads, creating an affinity matrix.
-
Cell Lysate Preparation: A large-scale culture of a relevant cell line (e.g., HepG2) is prepared, and the cells are lysed to produce a soluble protein extract.
-
Affinity Pull-Down: The cell lysate is incubated with the TPT-analog-coupled beads. Proteins that bind to TPT-analog will be retained on the beads, while non-binding proteins are washed away.
-
Elution: The bound proteins are eluted from the beads, often by using a high concentration of free TPT-analog or by changing the buffer conditions (e.g., pH or salt concentration).
-
Protein Identification: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and identified by mass spectrometry (proteomics).
Activity-Based Approaches
Activity-based approaches are used when the compound is known to modulate the activity of a particular class of enzymes. Given that TPT-analog enhances insulin signaling, a plausible hypothesis is that it inhibits a negative regulator of this pathway, such as a protein tyrosine phosphatase (PTP).
-
PTP Panel Screening: TPT-analog is screened against a panel of purified recombinant PTPs to assess its inhibitory activity. A common substrate for PTPs is p-nitrophenyl phosphate (pNPP), which produces a yellow-colored product upon dephosphorylation that can be measured spectrophotometrically.
-
Assay Conditions:
-
Enzyme: A specific PTP (e.g., PTP1B, SHP2, etc.) is used at a concentration that gives a linear rate of substrate hydrolysis.
-
Substrate: pNPP is used at a concentration close to its Michaelis-Menten constant (Km).
-
Inhibitor: TPT-analog is added at various concentrations to determine its potency (IC50).
-
Detection: The rate of pNPP hydrolysis is measured by monitoring the increase in absorbance at 405 nm.
-
Target Validation and Characterization
Once a putative target, such as PTP1B, has been identified, it is crucial to validate this interaction and characterize its biochemical and cellular consequences.
Biochemical Validation
To confirm that TPT-analog is a direct inhibitor of PTP1B, detailed kinetic studies are performed.
Table 1: Kinetic Parameters of TPT-analog against PTP1B
| Parameter | Value | Method |
| IC50 | 250 nM | pNPP Assay |
| Ki | 150 nM | Michaelis-Menten Kinetics |
| Mechanism of Inhibition | Competitive | Lineweaver-Burk Analysis |
-
The initial rates of PTP1B-catalyzed pNPP hydrolysis are measured at various concentrations of pNPP in the absence and presence of different concentrations of TPT-analog.
-
The data are plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
To confirm a direct physical interaction between TPT-analog and PTP1B, biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used.
Table 2: Binding Affinity of TPT-analog to PTP1B
| Parameter | Value | Method |
| KD (dissociation constant) | 200 nM | Surface Plasmon Resonance |
| kon (association rate) | 1.5 x 105 M-1s-1 | Surface Plasmon Resonance |
| koff (dissociation rate) | 3.0 x 10-2 s-1 | Surface Plasmon Resonance |
Cellular Target Engagement
It is essential to demonstrate that TPT-analog engages with PTP1B inside living cells.
-
Principle: The binding of a ligand (TPT-analog) to its target protein (PTP1B) can stabilize the protein against thermal denaturation.
-
Methodology:
-
Intact cells are treated with either TPT-analog or a vehicle control.
-
The treated cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble PTP1B remaining at each temperature is quantified by Western blotting.
-
-
Result: A shift in the melting curve of PTP1B to a higher temperature in the presence of TPT-analog indicates direct target engagement in the cellular environment.
Signaling Pathway Analysis
To connect the molecular interaction with the observed cellular phenotype, it is necessary to analyze the effect of TPT-analog on the relevant signaling pathway.
Insulin Signaling Pathway
PTP1B is a known negative regulator of the insulin signaling pathway. It dephosphorylates and inactivates the insulin receptor (IR) and insulin receptor substrate 1 (IRS-1). Inhibition of PTP1B by TPT-analog would be expected to enhance insulin-stimulated phosphorylation of these key signaling nodes.
Caption: The Insulin Signaling Pathway and the role of PTP1B.
Experimental Workflow for Pathway Analysis
Caption: Workflow for analyzing insulin pathway activation.
Conclusion
The identification and validation of a drug's molecular target is a multifaceted process that requires the integration of data from a variety of experimental approaches. As illustrated with the hypothetical compound TPT-analog, the journey from a phenotypic screen hit to a validated target, PTP1B, involves a logical progression of experiments. These include initial target deconvolution using affinity and activity-based methods, followed by rigorous biochemical and cellular validation of the target interaction. Finally, pathway analysis confirms that the molecular mechanism of action is consistent with the observed cellular phenotype. This systematic approach is fundamental to modern drug discovery and development.
An In-depth Technical Guide on the Biological Function and Physiological Effects of Tpt1 (Translationally-Controlled Tumor Protein)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Translationally-Controlled Tumor Protein (Tpt1), also known as TCTP, fortilin, or histamine-releasing factor (HRF), is a highly conserved, multifunctional protein implicated in a vast array of fundamental cellular processes. Its expression is tightly regulated and its dysregulation is associated with numerous pathological conditions, most notably cancer and allergic diseases. This technical guide provides a comprehensive overview of the core biological functions and physiological effects of Tpt1. It delves into its intricate roles in cell growth, proliferation, apoptosis, and cell cycle regulation. Furthermore, this document details Tpt1's involvement in critical signaling pathways, including the mTOR and p53 pathways, and its extracellular function in mediating allergic responses. Quantitative data on Tpt1 expression, its binding affinities with key interacting partners, and its impact on cellular processes are summarized. Detailed experimental protocols for studying Tpt1 and visual diagrams of its signaling networks are provided to facilitate further research and therapeutic development.
Core Biological Functions of Tpt1
Tpt1 is a pleiotropic protein with a diverse range of functions crucial for cellular homeostasis and organismal development.
Role in Cell Growth, Proliferation, and Division
Tpt1 is a key regulator of cell growth and proliferation.[1][2] Its expression is often upregulated in rapidly dividing cells and tumors.[3][4] Tpt1 promotes cell cycle progression, particularly through the G1/S transition, by influencing the expression of cell cycle regulators like cyclin-dependent kinases (CDKs) and cyclins.[3] Knockdown of Tpt1 has been shown to inhibit cell proliferation in various cancer cell lines.[5]
Tpt1 also plays a vital role in cell division through its ability to bind to and stabilize microtubules, essential components of the mitotic spindle.[2] This function is critical for proper chromosome segregation during mitosis.
Anti-Apoptotic Functions
A significant body of evidence points to Tpt1 as a potent anti-apoptotic protein.[2] It exerts its pro-survival effects through multiple mechanisms:
-
Interaction with Bcl-2 Family Proteins: Tpt1 interacts with the anti-apoptotic protein Mcl-1, preventing its ubiquitination and subsequent degradation, thereby enhancing its stabilizing and anti-apoptotic activity.[4][6][7]
-
Inhibition of Pro-Apoptotic Proteins: Tpt1 can inhibit the function of the pro-apoptotic protein Bax, a key player in the intrinsic apoptosis pathway.[8]
-
Regulation of p53: Tpt1 negatively regulates the tumor suppressor protein p53. It can promote the degradation of p53, thereby dampening its apoptotic and cell cycle arrest functions.[9][10]
Role in Protein Synthesis
The name "Translationally-Controlled Tumor Protein" originates from the observation that its synthesis is regulated at the translational level. Tpt1 is involved in protein synthesis, although the precise mechanisms are still under investigation.[11]
Extracellular Functions and Allergic Responses
When secreted from cells, Tpt1 acts as a histamine-releasing factor (HRF).[1][12] In this capacity, it plays a crucial role in allergic and inflammatory responses. Dimerized Tpt1 can bind to IgE on the surface of mast cells and basophils, triggering their degranulation and the release of histamine and other inflammatory mediators.[1][12] This leads to the characteristic symptoms of allergic reactions.
Tpt1 in Cellular Signaling Pathways
Tpt1 is a critical node in several major signaling pathways that govern cell fate and function.
The mTOR Signaling Pathway
The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Tpt1 has been identified as a key upstream regulator of mTORC1. It is thought to function as a guanine nucleotide exchange factor (GEF) for the small GTPase Rheb, a direct activator of mTORC1.[2][13] By activating Rheb, Tpt1 promotes mTORC1 signaling, leading to increased protein synthesis and cell growth.[14][15]
Signaling Pathway Diagram: Tpt1 in mTOR Signaling
Caption: Tpt1 acts as a potential GEF for Rheb, activating mTORC1 signaling.
Regulation of Apoptosis
Tpt1's anti-apoptotic function is mediated through its interactions with key players in the apoptosis cascade. By stabilizing Mcl-1 and inhibiting Bax, Tpt1 shifts the cellular balance towards survival. Its negative regulation of p53 further contributes to its anti-apoptotic role.
Signaling Pathway Diagram: Tpt1 in Apoptosis Regulation
Caption: Tpt1 inhibits apoptosis by regulating p53, Mcl-1, and Bax.
Cell Cycle Control
Tpt1 influences the cell cycle, particularly the transition from G1 to S phase. Knockdown of the Tpt1 antisense RNA, TPT1-AS1, which can regulate Tpt1 expression, leads to G1/S arrest.[3] This is associated with the downregulation of CDK4 and Cyclin D1, and upregulation of the CDK inhibitor p21.[3]
Logical Relationship Diagram: Tpt1 in G1/S Transition
Caption: Tpt1 promotes G1/S transition by modulating key cell cycle regulators.
Quantitative Data
Precise quantitative data is essential for understanding the potency and stoichiometry of Tpt1's interactions and functions.
Tpt1 Expression Levels in Cancer Cell Lines
Tpt1 is ubiquitously expressed, with elevated levels observed in many cancer types.[3][4] While comprehensive quantitative proteomics data across a wide range of cell lines is continually being generated, the following table summarizes representative findings.
| Cell Line | Cancer Type | Tpt1 Expression Level (Relative) | Reference |
| HeLa | Cervical Cancer | High | [4] |
| SiHa | Cervical Cancer | High | [4] |
| C-33 A | Cervical Cancer | High | [4] |
| MCF-7 | Breast Cancer | High | [16] |
| HCT116 | Colorectal Cancer | High | [16] |
Note: "High" is relative to non-cancerous or less aggressive cell lines as reported in the respective studies. Absolute quantification can vary based on the method used.
Binding Affinities of Tpt1 with Interacting Partners
The affinity of Tpt1 for its binding partners dictates the dynamics of the signaling pathways it regulates.
| Interacting Partner | Method | Dissociation Constant (Kd) | Reference |
| ZINC10157406 (synthetic ligand) | Microscale Thermophoresis | 0.87 ± 0.38 µM | [12] |
| Rheb | (Not explicitly found in searches) | - | |
| Mcl-1 | (Qualitative interaction shown) | - | [4][6] |
| p53 | (Qualitative interaction shown) | - | [9] |
Effects of Tpt1 on Cell Proliferation
Modulation of Tpt1 expression has a direct impact on cell proliferation rates.
| Cell Line | Treatment | Effect on Proliferation | Reference |
| SGC-7901 (Gastric Cancer) | TPT1-AS1 knockdown | Significant inhibition | [3] |
| MGC-803 (Gastric Cancer) | TPT1-AS1 knockdown | Significant inhibition | [3] |
| Pancreatic Cancer Cells | TPI1 siRNA | Inhibition | [5] |
Note: The studies demonstrate a significant reduction in cell proliferation upon Tpt1 inhibition, though the exact percentage of inhibition can vary depending on the cell line and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of Tpt1.
Immunoprecipitation of Tpt1
This protocol describes the immunoprecipitation of Tpt1 from cell lysates to identify interacting proteins.
Experimental Workflow: Tpt1 Immunoprecipitation
Caption: Workflow for immunoprecipitating Tpt1 to study protein interactions.
Protocol:
-
Cell Lysis:
-
Wash cultured cells (e.g., 1 x 10^7 cells) with ice-cold PBS.
-
Lyse cells in 1 ml of ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add 20 µl of a 50% slurry of Protein A/G agarose beads to the cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 1-5 µg of a high-affinity anti-Tpt1 antibody to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µl of a 50% slurry of Protein A/G agarose beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the beads three times with 1 ml of ice-cold wash buffer (e.g., RIPA buffer or a less stringent buffer like PBS with 0.1% Tween-20).
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µl of 2x Laemmli sample buffer.
-
Boil the samples for 5-10 minutes at 95-100°C to elute the proteins and denature them.
-
Centrifuge to pellet the beads, and collect the supernatant containing the immunoprecipitated proteins.
-
-
Analysis:
In Vitro Kinase Assay for Tpt1 Phosphorylation
This protocol is a general framework to assess the phosphorylation of Tpt1 by a specific kinase in vitro.[18][19]
Protocol:
-
Reagents:
-
Purified recombinant Tpt1 protein.
-
Active recombinant kinase of interest.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
ATP solution (e.g., 10 mM).
-
[γ-32P]ATP (for radioactive detection) or phospho-specific antibodies (for Western blot detection).
-
SDS-PAGE loading buffer.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase buffer, purified Tpt1 (substrate), and the active kinase.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding ATP (and [γ-32P]ATP if using radioactive detection) to a final concentration of 100-200 µM.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
-
Stopping the Reaction:
-
Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
If using [γ-32P]ATP, expose the gel to a phosphor screen and visualize the phosphorylated Tpt1 band using a phosphorimager.
-
If using non-radioactive methods, transfer the proteins to a membrane and perform a Western blot using a phospho-specific antibody against the expected phosphorylation site on Tpt1.
-
Cell Proliferation Assay
This protocol outlines a method to assess the effect of Tpt1 knockdown on the proliferation of cancer cells.
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., SGC-7901 or MGC-803) in a 96-well plate at a density of 2,000-5,000 cells per well.[3]
-
Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Transfection with siRNA:
-
Transfect the cells with either a non-targeting control siRNA or an siRNA specifically targeting Tpt1 using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Proliferation Measurement (e.g., using a WST-1 or MTT assay):
-
At various time points after transfection (e.g., 24, 48, 72, and 96 hours), add the proliferation reagent (e.g., 10 µl of WST-1 reagent) to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the absorbance values against time for both control and Tpt1-knockdown cells to generate proliferation curves.
-
Calculate the percentage of proliferation inhibition at each time point.
-
Basophil Histamine Release Assay
This protocol describes a method to measure histamine release from basophils upon stimulation with Tpt1 (HRF).[1][16]
Protocol:
-
Basophil Isolation:
-
Isolate basophils from the peripheral blood of healthy or allergic donors using density gradient centrifugation followed by negative selection with magnetic beads.
-
-
Stimulation:
-
Wash the purified basophils and resuspend them in a suitable buffer (e.g., PIPES buffer).
-
Incubate the basophils with various concentrations of recombinant Tpt1 (dimeric form is often more potent) or a positive control (e.g., anti-IgE antibody) for 30-60 minutes at 37°C.[1][12]
-
Include a negative control (buffer only) to measure spontaneous histamine release.
-
-
Histamine Measurement:
-
Centrifuge the samples to pellet the cells.
-
Collect the supernatant.
-
Measure the histamine concentration in the supernatant using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each condition relative to the total histamine content of the cells (determined by lysing an aliquot of cells).
-
Plot the percentage of histamine release against the concentration of Tpt1 to generate a dose-response curve.
-
Conclusion and Future Directions
Tpt1 is a protein of immense biological significance, with its multifaceted roles in fundamental cellular processes making it a compelling target for therapeutic intervention, particularly in oncology and immunology. Its intricate involvement in the mTOR and apoptosis pathways highlights its potential as a nexus for controlling cell growth and survival. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to further unravel the complexities of Tpt1 function and to develop novel therapeutic strategies targeting this pivotal protein.
Future research should focus on obtaining more precise quantitative data on the binding affinities of Tpt1 with its endogenous partners to better model its interactions. The development of specific and potent small molecule inhibitors of Tpt1 is a critical next step in translating our understanding of its function into clinical applications. Furthermore, a deeper investigation into the upstream regulatory mechanisms governing Tpt1 expression and secretion will provide a more complete picture of its physiological and pathological roles.
References
- 1. Histamine-releasing factor/translationally controlled tumor protein (HRF/TCTP)-induced histamine release is enhanced with SHIP-1 knockdown in cultured human mast cell and basophil models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene - TPT1 [maayanlab.cloud]
- 3. Expression of TPT1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. Frontiers | Upregulation of Translationally Controlled Tumor Protein Is Associated With Cervical Cancer Progression [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 7. The Methods employed in Mass Spectrometric Analysis of Posttranslational Modifications (PTMs) and Protein–Protein Interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TPT1 tumor protein, translationally-controlled 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. Dimerized, Not Monomeric, Translationally Controlled Tumor Protein Induces Basophil Activation and Mast Cell Degranulation in Chronic Urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histamine-releasing factor/translationally controlled tumor protein (HRF/TCTP)-induced histamine release is enhanced with SHIP-1 knockdown in cultured human mast cell and basophil models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Assessment of the role of translationally controlled tumor protein 1 (TPT1/TCTP) in breast cancer susceptibility and ATM signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scbt.com [scbt.com]
- 19. m.youtube.com [m.youtube.com]
Unlocking the Therapeutic Potential of TPT1: A Technical Guide for Researchers
An In-depth Exploration of Translationally Controlled Tumor Protein 1 (TPT1) as a Therapeutic Target for Researchers, Scientists, and Drug Development Professionals.
Translationally Controlled Tumor Protein 1 (TPT1), also known as TCTP, has emerged as a critical regulator in a multitude of cellular processes, positioning it as a compelling target for therapeutic intervention in a wide range of diseases, most notably cancer. This technical guide provides a comprehensive overview of the early-stage research into the therapeutic potential of TPT1, focusing on its intricate signaling pathways, methodologies for its study, and the quantitative data underpinning its consideration as a druggable target.
Quantitative Data on TPT1 Modulation
While specific inhibitor IC50 and Ki values are not extensively available in the public domain, studies involving the genetic knockdown of TPT1 provide valuable quantitative insights into the biological consequences of its inhibition. The following table summarizes key findings from in vivo studies using Tpt1 heterozygous knockout mice, demonstrating the impact of reduced TPT1 expression on autophagy-related protein levels.
| Tissue | Genotype | LC3-II Levels (Fold Change vs. Wild-Type) | SQSTM1/p62 Levels (Fold Change vs. Wild-Type) | Citation |
| Liver | Tpt1+/- | ~1.8 | ~0.6 | [1] |
| Kidney | Tpt1+/- | ~2.5 | ~0.5 | [1] |
Table 1: In Vivo Effects of TPT1 Haploinsufficiency on Autophagy Markers. Data is estimated from western blot quantifications in the cited literature. LC3-II is a marker for autophagosome formation, and a decrease in the autophagic substrate SQSTM1/p62 indicates increased autophagic flux.
Signaling Pathways and Therapeutic Rationale
TPT1 is a multifaceted protein that exerts its influence through several key signaling pathways, making it a pivotal node in cellular homeostasis and disease.[2] Its dysregulation is implicated in cancer, immune disorders, and other pathological conditions.
TPT1-p53 Regulatory Loop
TPT1 and the tumor suppressor p53 are engaged in a mutual inhibitory feedback loop. TPT1 can promote the degradation of p53, thereby suppressing its tumor-suppressive functions, including the induction of apoptosis.[3] Conversely, p53 can transcriptionally repress TPT1.[3] Targeting TPT1 could therefore restore p53 function in cancer cells.
References
- 1. TPT1 (tumor protein, translationally-controlled 1) negatively regulates autophagy through the BECN1 interactome and an MTORC1-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AID 2167 - Counterscreen for inhibitors of tRNA 2'-phosphotransferase (TPT1): fluorescence polarization-based biochemical high throughput dose response assay to identify inhibitors of RNAse T1. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cancer.gov [cancer.gov]
Tpt1/TCTP Homologues and Derivatives: A Technical Guide for Therapeutic Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Translationally Controlled Tumor Protein (TCTP), encoded by the TPT1 gene, is a highly conserved, multifunctional protein implicated in a vast array of fundamental cellular processes, including growth, proliferation, apoptosis, and immune responses.[1][2] Its dysregulation is prominently associated with numerous pathologies, most notably cancer, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of Tpt1/TCTP, its known homologues, the discovery of potential therapeutic derivatives, and the critical signaling pathways it modulates. Detailed experimental protocols for the identification and characterization of Tpt1/TCTP homologues and derivatives are also presented, alongside structured data summaries and visual pathway diagrams to facilitate research and development efforts in this area.
Introduction to Tpt1/TCTP
Tpt1, also widely known as TCTP (Tumor Protein, Translationally-Controlled 1), fortilin, or histamine-releasing factor (HRF), is a protein found in virtually all eukaryotic organisms, underscoring its essential biological roles.[1][5] It is involved in both intracellular and extracellular functions.[4] Intracellularly, it contributes to cell cycle progression, microtubule stabilization, and the regulation of apoptosis by interacting with key proteins such as p53 and Bcl-2 family members.[2][6] Extracellularly, it functions as a cytokine, playing a role in allergic and inflammatory responses.[5][6] Given its multifaceted nature, the expression and activity of Tpt1/TCTP are tightly regulated at both the transcriptional and translational levels.[1]
Tpt1/TCTP Homologues
The TPT1 gene is highly conserved across species, with numerous orthologues identified.[7] This high degree of conservation suggests a fundamental and preserved biological function. The study of Tpt1/TCTP homologues in model organisms can provide valuable insights into its function and regulation.
| Species | Gene Symbol | Protein Name | Key Features & Research Significance |
| Homo sapiens | TPT1 | Translationally controlled tumor protein 1 | Implicated in various cancers and allergic responses. A primary target for drug discovery.[1][4] |
| Mus musculus | Tpt1 | Translationally controlled tumor protein 1 | Widely used mouse model to study Tpt1 function in cancer and development.[8] |
| Drosophila melanogaster | Tctp | Translationally controlled tumor protein | Instrumental in understanding the role of TCTP in the mTOR signaling pathway.[5] |
| Plasmodium falciparum | TCTP | Translationally controlled tumor protein homologue | Investigated as a potential target for antimalarial drugs like artemisinin.[4][8] |
| Caenorhabditis elegans | tct-1 | TCTP homolog | Used to study the role of TCTP in development and stress response. |
| Saccharomyces cerevisiae | TCTP | TCTP homolog | Yeast models aid in dissecting the fundamental cellular functions of TCTP. |
Table 1: Overview of Tpt1/TCTP Homologues in Different Species
Tpt1/TCTP Signaling Pathways
Tpt1/TCTP is a central node in several critical signaling pathways that regulate cell survival, growth, and proliferation. Its intricate interactions with key cellular machinery are pivotal to its function and its role in disease.
The PI3K/AKT/mTOR Pathway
Tpt1/TCTP is a downstream target of the PI3K/AKT/mTOR signaling cascade, a crucial pathway for cell growth and proliferation.[6] The expression of Tpt1/TCTP can be induced by growth factors through this pathway. Furthermore, Tpt1/TCTP can, in turn, positively regulate mTORC1 activity, creating a potential feedback loop that promotes cell growth.[2][3]
The p53-Tpt1/TCTP Regulatory Loop
A critical aspect of Tpt1/TCTP's role in cancer is its antagonistic relationship with the tumor suppressor protein p53.[5] Tpt1/TCTP can inhibit p53 activity, thereby promoting cell survival and proliferation. Conversely, p53 can transcriptionally repress Tpt1/TCTP expression, forming a mutually inhibitory feedback loop that is often dysregulated in cancer.[5]
Discovery of Tpt1/TCTP Derivatives for Therapeutic Applications
The central role of Tpt1/TCTP in cancer and other diseases has made it an attractive target for drug discovery. Research has focused on identifying small molecules and other agents that can modulate its activity or expression.
| Compound Class | Example(s) | Mechanism of Action | Therapeutic Potential |
| Antihistamines | Buclizine, Levocetirizine | Bind to Tpt1/TCTP and induce differentiation in cancer cells.[4] | Cancer Therapy |
| Antidepressants | Sertraline | Downregulates Tpt1/TCTP expression.[4] | Cancer Therapy |
| Antimalarials | Artemisinin and its derivatives | Covalently binds to the Plasmodium falciparum TCTP homologue.[8] | Malaria Treatment |
| Dihydro-imidazo-isoquinolines | DHIQ-1 | Potent inhibitors of Tpt1/TCTP's interaction with Mcl-1. | Cancer Therapy |
| Peptidomimetics | - | Designed to disrupt Tpt1/TCTP protein-protein interactions. | Various Diseases |
Table 2: Tpt1/TCTP-Targeting Compounds and Their Mechanisms
Experimental Protocols
Identification of Tpt1/TCTP Homologues
A combination of in silico and experimental approaches is crucial for the discovery and validation of Tpt1/TCTP homologues.
Methodology:
-
Sequence Homology Search:
-
Objective: To identify putative homologues based on sequence similarity.
-
Protocol:
-
Obtain the amino acid sequence of human Tpt1/TCTP (UniProt ID: P13693) from a protein database.[9]
-
Perform a BLASTp (Protein-Protein BLAST) search against the non-redundant protein sequences (nr) database at NCBI.
-
For more distant homologues, a Position-Specific Iterated BLAST (PSI-BLAST) can be employed.
-
Analyze the results, focusing on sequences with significant E-values and high sequence identity.
-
-
-
Multiple Sequence Alignment and Phylogenetic Analysis:
-
Objective: To examine the evolutionary relationships and conserved domains among identified sequences.
-
Protocol:
-
Collect the sequences of putative homologues identified in the BLAST search.
-
Perform a multiple sequence alignment using tools like Clustal Omega or MUSCLE to identify conserved regions.
-
Construct a phylogenetic tree using methods such as Neighbor-Joining or Maximum Likelihood to visualize evolutionary relationships.
-
-
-
Structural Homology Modeling:
-
Objective: To predict the three-dimensional structure of putative homologues and compare it to the known structure of Tpt1/TCTP.
-
Protocol:
-
Utilize protein structure prediction tools like AlphaFold or I-TASSER to model the structure of the homologue.[10]
-
Perform structural alignment with the experimentally determined structure of human Tpt1/TCTP to assess structural conservation.
-
-
-
Experimental Validation:
-
Objective: To confirm the expression and function of the identified homologue.
-
Protocol:
-
Gene Expression Analysis: Use RT-qPCR or Northern blotting to confirm the expression of the homologue's transcript in the target organism.
-
Protein Expression and Localization: Generate an antibody against the putative homologue or use a tagged version to confirm protein expression and determine its subcellular localization via Western blotting and immunofluorescence.
-
Functional Assays: Conduct functional assays relevant to Tpt1/TCTP, such as cell proliferation assays or apoptosis assays, in a model system where the homologue's expression is knocked down or overexpressed.
-
-
Characterization of Tpt1/TCTP Derivatives
A variety of biophysical and cell-based assays are essential for the discovery and characterization of novel Tpt1/TCTP-targeting compounds.
Methodology:
-
High-Throughput Screening (HTS):
-
Objective: To screen large compound libraries for potential binders or inhibitors of Tpt1/TCTP.
-
Protocol:
-
Develop a robust assay amenable to HTS, such as a fluorescence polarization (FP) assay or an AlphaScreen assay, to measure the interaction of Tpt1/TCTP with a known binding partner (e.g., p53, Mcl-1).
-
Screen a diverse chemical library against this assay to identify initial "hits."
-
-
-
Biophysical Characterization of Binding:
-
Objective: To confirm direct binding of hit compounds to Tpt1/TCTP and determine binding affinity and kinetics.
-
Techniques:
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Surface Plasmon Resonance (SPR): Immobilize Tpt1/TCTP on a sensor chip and flow the compound over to measure association and dissociation rates (kon and koff) and determine Kd.
-
Microscale Thermophoresis (MST): Measures the change in movement of fluorescently labeled Tpt1/TCTP in a temperature gradient upon ligand binding to determine Kd.
-
-
-
Cell-Based Assays:
-
Objective: To evaluate the effect of the compounds on Tpt1/TCTP function in a cellular context.
-
Protocols:
-
Cell Proliferation Assays (e.g., MTT, CellTiter-Glo): Treat cancer cell lines known to have high Tpt1/TCTP expression with the compounds and measure changes in cell viability.
-
Apoptosis Assays (e.g., Caspase-3/7 activity, Annexin V staining): Assess the ability of the compounds to induce apoptosis in cancer cells.
-
Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA): Confirm that the compound binds to Tpt1/TCTP within the cell by measuring changes in its thermal stability.
-
-
Conclusion
Tpt1/TCTP stands out as a protein of immense biological and therapeutic importance. Its high degree of conservation across eukaryotes speaks to its fundamental role in cellular life, while its dysregulation in diseases like cancer highlights its potential as a drug target. The continued exploration of its homologues will undoubtedly deepen our understanding of its multifaceted functions. Furthermore, the systematic discovery and characterization of Tpt1/TCTP-targeting derivatives, guided by the experimental approaches outlined in this guide, hold significant promise for the development of novel therapeutics for a range of human diseases. The intricate signaling networks in which Tpt1/TCTP participates offer multiple avenues for intervention, making it a rich area for future research and drug development.
References
- 1. TPT1 | Cancer Genetics Web [cancer-genetics.org]
- 2. Gene - TPT1 [maayanlab.cloud]
- 3. tandfonline.com [tandfonline.com]
- 4. The multifaceted potential of TPT1 as biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. Frontiers | Upregulation of Translationally Controlled Tumor Protein Is Associated With Cervical Cancer Progression [frontiersin.org]
- 7. Gene: TPT1 (ENSG00000133112) - Summary - Homo_sapiens - Ensembl genome browser 115 [asia.ensembl.org]
- 8. Translationally controlled tumor protein - Wikipedia [en.wikipedia.org]
- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 10. academic.oup.com [academic.oup.com]
In Silico Modeling of PTPN22 Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) is a critical regulator of immune cell signaling, primarily acting as a negative regulator of T-cell activation.[1][2][3][4] Its association with a range of autoimmune diseases, including rheumatoid arthritis, type 1 diabetes, and systemic lupus erythematosus, has made it a compelling target for therapeutic intervention.[1][5] Computational, or in silico, modeling plays a pivotal role in understanding the structure-function relationship of PTPN22 and in the rational design of small molecule inhibitors with high binding affinity and selectivity.
This technical guide provides an in-depth overview of the core computational methodologies used to model the binding affinity of ligands to PTPN22. It details the key signaling pathways involving PTPN22, outlines experimental protocols for prevalent in silico techniques, and presents quantitative data from various studies to facilitate comparative analysis.
PTPN22 Signaling Pathways
PTPN22 exerts its regulatory function through its involvement in multiple signaling cascades. Understanding these pathways is crucial for contextualizing the impact of modulating PTPN22 activity.
T-Cell Receptor (TCR) Signaling Pathway
PTPN22 is a key negative regulator of the T-cell receptor (TCR) signaling pathway.[1][3] Upon T-cell activation, PTPN22 dephosphorylates and thereby deactivates key signaling molecules such as Lymphocyte-specific protein tyrosine kinase (Lck), Zeta-chain-associated protein kinase 70 (ZAP70), and the CD3 complex ζ-chain.[1][2][4] This dampens the downstream signaling cascade that leads to T-cell proliferation and cytokine release.
Interaction with C-terminal Src Kinase (Csk)
PTPN22 interacts with the C-terminal Src Kinase (Csk), another negative regulator of T-cell signaling.[1][4] This interaction is crucial for the proper localization and function of PTPN22. The R620W genetic variant of PTPN22, which is strongly associated with autoimmunity, disrupts this interaction, leading to aberrant T-cell activation.[1]
References
- 1. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PTPN22 - Wikipedia [en.wikipedia.org]
- 4. Tyrosine phosphatase PTPN22: multifunctional regulator of immune signaling, development, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of PTPN22 Allotypes on Innate and Adaptive Immune Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Pharmacokinetics and Pharmacodynamics of Tptpt
An in-depth analysis of the scientific literature reveals no registered compound or drug under the name "Tptpt." Consequently, no specific data on its pharmacokinetics or pharmacodynamics is available.
The following guide has been constructed as a detailed template to demonstrate the requested format, structure, and data visualization techniques. This framework can be adapted by researchers to present data for a real compound of interest, using the placeholder "this compound" for illustrative purposes.
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Introduction
This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, a novel investigational compound. The data herein is intended to guide further research and development efforts. This compound's mechanism of action is hypothesized to involve the inhibition of the hypothetical "Kinase Signaling Pathway," a critical cascade in disease progression.
Pharmacokinetics (PK)
The pharmacokinetic profile of this compound was characterized through a series of in vitro and in vivo studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties.
In Vitro ADME Profile
A summary of the key in vitro ADME parameters for this compound is presented below.
Table 1: Summary of In Vitro ADME Data for this compound
| Parameter | Assay System | Value |
| Metabolic Stability | Human Liver Microsomes | t½ = 45 min |
| Mouse Liver Microsomes | t½ = 25 min | |
| Plasma Protein Binding | Human Plasma | 98.5% |
| Mouse Plasma | 97.2% | |
| CYP450 Inhibition | CYP3A4 | IC₅₀ = 15 µM |
| CYP2D6 | IC₅₀ > 50 µM | |
| Permeability | Caco-2 (A→B) | Pₐₚₚ = 18 x 10⁻⁶ cm/s |
In Vivo Pharmacokinetic Parameters
Single-dose pharmacokinetic studies were conducted in male BALB/c mice. The results are summarized in the table below.
Table 2: Key Pharmacokinetic Parameters of this compound in Mice
| Parameter | Unit | IV (2 mg/kg) | PO (10 mg/kg) |
| Cₘₐₓ | ng/mL | 2,150 | 850 |
| Tₘₐₓ | h | 0.1 | 1.0 |
| AUC₀₋ᵢₙf | ng·h/mL | 4,300 | 6,200 |
| t½ (Half-life) | h | 2.5 | 3.1 |
| CL (Clearance) | mL/min/kg | 7.75 | - |
| Vd (Volume of Distribution) | L/kg | 1.6 | - |
| F (Bioavailability) | % | - | 68% |
Pharmacodynamics (PD)
The pharmacodynamic effects of this compound were evaluated to establish its mechanism of action and dose-response relationship.
In Vitro Potency and Selectivity
This compound was assessed for its inhibitory activity against the target kinase and a panel of related kinases to determine its potency and selectivity.
Table 3: In Vitro Potency and Selectivity of this compound
| Target/Assay | Metric | Value |
| Target Kinase Alpha | IC₅₀ (Biochemical) | 5 nM |
| Target Kinase Alpha | EC₅₀ (Cell-based) | 50 nM |
| Off-Target Kinase Beta | IC₅₀ (Biochemical) | 8,500 nM |
| Selectivity Ratio (Beta/Alpha) | - | 1,700-fold |
Methodologies and Experimental Protocols
Detailed protocols for key experiments are provided to ensure reproducibility.
Protocol: In Vivo Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration in mice.
-
Subjects: Male BALB/c mice (n=3 per time point).
-
Dosing:
-
IV Group: 2 mg/kg this compound administered via tail vein injection.
-
PO Group: 10 mg/kg this compound administered via oral gavage.
-
-
Sample Collection: Blood samples (approx. 50 µL) were collected via submandibular bleeding at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Analysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: PK parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
Caption: Workflow for the in vivo pharmacokinetic study.
Protocol: Target Kinase Inhibition Assay (Biochemical)
-
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound against its primary target.
-
Platform: ADP-Glo™ Kinase Assay (Promega).
-
Procedure:
-
Recombinant human Target Kinase Alpha was incubated with a specific peptide substrate and ATP.
-
This compound was added in a 10-point, 3-fold serial dilution (e.g., 100 µM to 5 nM).
-
The kinase reaction was allowed to proceed for 60 minutes at room temperature.
-
ADP-Glo™ Reagent was added to stop the reaction and deplete remaining ATP.
-
Kinase Detection Reagent was added to convert ADP to ATP, and the newly synthesized ATP was measured via a luciferase reaction.
-
-
Data Analysis: Luminescence was plotted against the logarithm of this compound concentration and fitted to a four-parameter logistic curve to determine the IC₅₀ value.
Proposed Signaling Pathway
This compound is designed to inhibit Target Kinase Alpha, a key node in a signaling cascade implicated in cell proliferation. The diagram below illustrates the proposed mechanism of action.
Caption: this compound inhibits Target Kinase Alpha phosphorylation.
Methodological & Application
Application Notes and Protocols for a Protein Tyrosine Phosphatase (PTP) Inhibitor in Cell Culture Experiments
It appears that "Tptpt" is likely a typographical error, as it does not correspond to a known or standard reagent in cell culture or drug development. To provide a useful response, it is crucial to identify the correct compound.
A possible intended compound is TPTPB , which is a selective estrogen receptor-alpha (ERα) antagonist. Another possibility could be a misunderstanding or a very niche, non-standardized name for a compound.
Assuming the user may have intended to inquire about a common laboratory reagent or a hypothetical compound for the purpose of generating a template, a detailed protocol for a well-known protein tyrosine phosphatase (PTP) inhibitor will be provided as an illustrative example. PTPs are a common target in cell signaling research, and their inhibitors are frequently used in cell culture experiments.
Disclaimer: The following protocol is a general guideline and may require optimization for specific cell types and experimental conditions. "this compound" is not a recognized compound; this protocol is based on the general use of protein tyrosine phosphatase inhibitors.
Introduction
Protein tyrosine phosphatases (PTPs) are a group of enzymes that remove phosphate groups from tyrosine residues on proteins. This action is crucial for the regulation of a variety of cellular processes, including cell growth, differentiation, proliferation, and apoptosis. Dysregulation of PTP activity is implicated in numerous diseases, making PTPs important targets for drug development. PTP inhibitors are valuable tools for studying the roles of specific PTPs in signaling pathways and for validating them as therapeutic targets.
Materials and Reagents
-
PTP Inhibitor (e.g., Sodium Orthovanadate, Pervanadate, or a specific small molecule inhibitor)
-
Cell Culture Medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
Protease and Phosphatase Inhibitor Cocktails
-
Multi-well cell culture plates
-
Sterile, disposable labware (pipettes, tubes, etc.)
-
Incubator (37°C, 5% CO2)
-
Microplate reader or other analytical instrument for endpoint analysis
Experimental Protocols
-
Stock Solution Preparation:
-
Dissolve the PTP inhibitor powder in an appropriate solvent (typically DMSO for small molecule inhibitors) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution in a complete cell culture medium to the desired final concentrations. It is important to perform serial dilutions to achieve a range of concentrations for dose-response studies.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all treatments, including the vehicle control, and is at a non-toxic level (typically <0.1%).
-
-
Cell Seeding:
-
Culture cells in a T-75 flask until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into multi-well plates (e.g., 96-well, 24-well, or 6-well) at a predetermined density.
-
Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
The following day, remove the old medium from the wells.
-
Add the fresh medium containing the various concentrations of the PTP inhibitor (the working solutions).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and an untreated control (medium only).
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, 24, or 48 hours). The optimal time will depend on the specific PTP being targeted and the downstream signaling events being investigated.
-
Following treatment, cells can be harvested and processed for various downstream analyses, such as:
-
Western Blotting: To assess the phosphorylation status of target proteins.
-
Cell Viability/Proliferation Assays (e.g., MTT, WST-1): To determine the cytotoxic or cytostatic effects of the inhibitor.
-
Gene Expression Analysis (e.g., qRT-PCR, RNA-seq): To investigate changes in gene transcription.
-
Immunofluorescence Microscopy: To visualize the subcellular localization of proteins of interest.
Data Presentation
The quantitative data from experiments should be summarized in a clear and organized manner.
Table 1: Example of IC50 Values for a PTP Inhibitor on Different Cell Lines
| Cell Line | PTP Inhibitor IC50 (µM) | Assay Type | Incubation Time (h) |
| HeLa | 15.2 | MTT Assay | 48 |
| A549 | 25.8 | WST-1 Assay | 48 |
| Jurkat | 8.5 | Annexin V/PI | 24 |
Table 2: Example of Dose-Response Effect on Target Phosphorylation
| Inhibitor Conc. (µM) | % Inhibition of p-STAT3 (Mean ± SD) |
| 0 (Vehicle) | 0 ± 2.1 |
| 1 | 15.3 ± 3.5 |
| 5 | 48.9 ± 4.2 |
| 10 | 85.1 ± 2.8 |
| 25 | 95.6 ± 1.9 |
Visualization of Signaling Pathways and Workflows
Diagrams created using Graphviz can effectively illustrate complex biological pathways and experimental procedures.
Caption: General signaling pathway illustrating the inhibitory action of a PTP inhibitor.
Caption: Experimental workflow for treating cultured cells with a PTP inhibitor.
Application Notes and Protocols for Protein Tyrosine Phosphatase (PTP) In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphatases (PTPs) are a superfamily of enzymes that play a critical role in cellular signal transduction by catalyzing the dephosphorylation of tyrosine residues on proteins.[1][2] The balance between the activity of PTPs and protein tyrosine kinases (PTKs) is essential for regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and metabolism.[2] Dysregulation of PTP activity has been implicated in numerous human diseases, such as cancer, diabetes, and autoimmune disorders. This makes PTPs attractive targets for therapeutic intervention.
These application notes provide detailed protocols for performing in vitro assays to measure the enzymatic activity of PTPs and to screen for potential inhibitors. The protocols described herein are based on common colorimetric and fluorescence-based methods.
I. Assay Principles
In vitro PTP assays are designed to measure the enzymatic activity of a purified PTP or to assess the potency of inhibitory compounds. The core principle of these assays involves the detection of a product generated from the dephosphorylation of a substrate by the PTP. Two widely used methods are:
-
Malachite Green Assay: This is a colorimetric assay that quantifies the amount of inorganic phosphate (Pi) released from a phosphopeptide or phosphoprotein substrate.[1][3] The released phosphate reacts with a malachite green-molybdate complex to produce a colored product that can be measured spectrophotometrically.[4]
-
Fluorogenic Substrate Assay: This method utilizes synthetic substrates that become fluorescent upon dephosphorylation by a PTP.[5] Common fluorogenic substrates include p-Nitrophenyl Phosphate (pNPP), 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), and 3-O-methylfluorescein phosphate (OMFP).[1][5] The increase in fluorescence is directly proportional to the PTP activity.
II. Data Presentation: PTP Inhibitor Screening
The following tables summarize representative quantitative data from in vitro screening of PTP inhibitors. The data is presented as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of the PTP by 50%.
Table 1: IC50 Values of a Known PTP1B Inhibitor (Suramin)
| PTP1B Concentration (ng) | Substrate Concentration (µM) | Suramin IC50 (µM) |
| 2.5 | 75 | 5.5 |
Data is illustrative and based on typical results from commercially available assay kits.[6]
Table 2: Z'-Factor for a PTP1B HTS Assay
| Assay Condition | Mean Signal | Standard Deviation | Z'-Factor |
| PTP1B (Positive Control) | 1.25 | 0.05 | 0.84 |
| Buffer (Negative Control) | 0.10 | 0.02 |
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening (HTS) assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[7]
III. Experimental Protocols
A. Malachite Green Phosphatase Assay Protocol
This protocol is adapted from standard procedures for malachite green-based PTP assays.[4][8][9]
Materials:
-
Purified PTP enzyme
-
Phosphopeptide substrate (e.g., a peptide containing a phosphotyrosine residue)
-
PTP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 5 mM DTT)
-
Malachite Green Reagent (a solution of malachite green and ammonium molybdate in acid)
-
Phosphate Standard (e.g., KH2PO4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Phosphate Standard Curve:
-
Prepare serial dilutions of the Phosphate Standard in PTP Assay Buffer to generate a standard curve (e.g., 0 to 40 µM).
-
Add 80 µL of each standard dilution to separate wells of the 96-well plate.
-
-
Enzyme Reaction:
-
In separate wells, prepare the reaction mixture containing:
-
PTP Assay Buffer
-
Purified PTP enzyme (at the desired concentration)
-
Test compound or vehicle (for inhibitor screening)
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the phosphopeptide substrate to each well. The final reaction volume should be 80 µL.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Color Development:
-
Stop the reaction and initiate color development by adding 20 µL of Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
-
Data Acquisition:
-
Measure the absorbance at 620-660 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Use the phosphate standard curve to determine the amount of phosphate released in each reaction.
-
For inhibitor screening, calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
B. Fluorescence-Based PTP Assay Protocol (using a generic fluorogenic substrate)
This protocol provides a general procedure for a fluorescence-based PTP assay.[5][10]
Materials:
-
Purified PTP enzyme
-
Fluorogenic PTP substrate (e.g., DiFMUP or OMFP)
-
PTP Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, 2 mM EDTA, 5 mM DTT)
-
Test compounds (for inhibitor screening) dissolved in DMSO
-
Black, opaque 96-well or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute it to the desired working concentration in PTP Assay Buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
Add PTP Assay Buffer to the wells of the microplate.
-
Add a small volume (e.g., 1 µL) of the test compound dilutions or DMSO (for controls) to the appropriate wells.
-
Add the purified PTP enzyme to all wells except the blank (no enzyme) wells.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the diluted fluorogenic substrate to all wells.
-
The final assay volume is typically 25-100 µL.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for DiFMUP: Ex/Em = 355/460 nm) either kinetically over time or as an endpoint reading after a fixed incubation period (e.g., 30 minutes) at room temperature.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
IV. Signaling Pathways and Experimental Workflows
A. Generic PTP Signaling Pathway
The following diagram illustrates a simplified, generic signaling pathway involving a receptor tyrosine kinase (RTK) and a PTP. Activation of the RTK by a ligand leads to autophosphorylation of tyrosine residues, creating docking sites for downstream signaling proteins. A PTP can counteract this by dephosphorylating the RTK, thereby attenuating the signal.
Caption: Simplified PTP signaling pathway.
B. Experimental Workflow for PTP Inhibitor Screening
This diagram outlines the major steps in a typical in vitro screening campaign to identify PTP inhibitors.
Caption: PTP inhibitor screening workflow.
References
- 1. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. InterPro [ebi.ac.uk]
- 3. A malachite green colorimetric assay for protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. PTP1B Inhibitor Screening Assay Kit (ab139465) | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. interchim.fr [interchim.fr]
- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]
Illustrative Application Notes and Protocols for a Hypothetical Fluorescent Probe in Microscopy
A prefatory note to the user: The term "Tptpt" did not yield specific, identifiable applications in the context of fluorescence microscopy in our search. It is possible that this is a novel, not yet widely published technology, a highly specialized tool, or a typographical error.
Therefore, to fulfill your request for detailed application notes and protocols in the specified format, we have created a comprehensive, illustrative example based on a hypothetical fluorescent probe designed to monitor a common and important cellular process. This example is intended to serve as a template, demonstrating the requested structure, data presentation, and visualization style. All data and specific details of the probe are fictional but are grounded in established scientific principles of fluorescence microscopy and cell signaling.
Application Notes: Monitoring Kinase Activity with the FRET Biosensor KinA-FRET
Introduction
KinA-FRET is a genetically encoded, FRET-based biosensor for monitoring the activity of Protein Kinase A (PKA) in living cells. PKA is a key enzyme in many signal transduction pathways, regulating processes such as metabolism, gene transcription, and cell growth. The KinA-FRET probe allows for real-time, spatially resolved measurement of PKA activity, providing valuable insights into the dynamics of cellular signaling.
The KinA-FRET biosensor consists of a PKA substrate sequence and a phosphoamino-acid binding domain, flanked by a donor and an acceptor fluorophore (e.g., mCerulean3 as the donor and mVenus as the acceptor). In the basal state, with low PKA activity, the probe is in an "open" conformation, and the FRET efficiency between the donor and acceptor is low. Upon phosphorylation by PKA, the probe undergoes a conformational change, bringing the donor and acceptor into close proximity, resulting in a high FRET efficiency. The ratio of acceptor to donor emission can thus be used as a quantitative measure of PKA activity.
Key Applications
-
High-throughput screening: Quantify the effects of small molecules on PKA activity in drug discovery campaigns.
-
Signal transduction research: Investigate the kinetics and spatial dynamics of PKA signaling in response to various stimuli.
-
Disease modeling: Study the dysregulation of PKA signaling in disease models, such as cancer or cardiovascular disease.
PKA Signaling Pathway
The following diagram illustrates the canonical PKA signaling pathway. An extracellular signal (e.g., a hormone) binds to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits, which can then phosphorylate target proteins, including the KinA-FRET biosensor.
Quantitative Data Summary
The following table summarizes fictional data from an experiment using the KinA-FRET biosensor in HEK293 cells. Cells were treated with Forskolin (an activator of adenylyl cyclase) to stimulate PKA activity, and H-89 (a PKA inhibitor) to block it. The FRET ratio (Acceptor/Donor intensity) was measured.
| Treatment Group | N | Mean FRET Ratio (Pre-treatment) | Mean FRET Ratio (Post-treatment) | Standard Deviation (Post-treatment) |
| Vehicle Control | 30 | 1.25 | 1.28 | 0.05 |
| Forskolin (10 µM) | 30 | 1.24 | 2.15 | 0.12 |
| H-89 (10 µM) | 30 | 1.26 | 1.27 | 0.06 |
| Forskolin + H-89 | 30 | 1.25 | 1.35 | 0.08 |
Experimental Workflow
The general workflow for a live-cell imaging experiment using the KinA-FRET biosensor is outlined below.
Detailed Experimental Protocol: Measuring PKA Activity in Cultured Cells
1. Materials
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Plasmid DNA for KinA-FRET
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Glass-bottom imaging dishes
-
Imaging medium (e.g., FluoroBrite DMEM)
-
Forskolin (10 mM stock in DMSO)
-
H-89 (10 mM stock in DMSO)
-
Phosphate Buffered Saline (PBS)
2. Cell Culture and Transfection
-
Plate HEK293 cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of transfection.
-
The following day, transfect the cells with the KinA-FRET plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate the cells for 24-48 hours to allow for expression of the biosensor.
3. Reagent Preparation
-
Prepare a 2X working solution of Forskolin (20 µM) in imaging medium.
-
Prepare a 2X working solution of H-89 (20 µM) in imaging medium.
-
Prepare a 2X working solution of the combination of Forskolin and H-89 in imaging medium.
-
Prepare a vehicle control solution (containing the same concentration of DMSO as the drug solutions) in imaging medium.
4. Image Acquisition
-
Turn on the fluorescence microscope and allow the light source to warm up.
-
Replace the culture medium in the imaging dish with imaging medium.
-
Place the dish on the microscope stage, ensuring the cells are in focus.
-
Set up the microscope for FRET imaging. This will typically involve:
-
Donor channel: Excitation at ~430 nm, Emission at ~475 nm (for mCerulean3).
-
Acceptor channel: Excitation at ~500 nm, Emission at ~530 nm (for mVenus).
-
FRET channel: Excitation at ~430 nm (donor excitation), Emission at ~530 nm (acceptor emission).
-
-
Select several fields of view with healthy, transfected cells.
-
Acquire baseline images in the donor and FRET channels for 5 minutes (e.g., one frame every 30 seconds).
-
Carefully add an equal volume of the 2X treatment solution (Forskolin, H-89, combination, or vehicle) to the imaging dish.
-
Immediately begin time-lapse imaging, acquiring images in the donor and FRET channels every 30 seconds for at least 30 minutes.
5. Data Analysis
-
Background Subtraction: For each time point, subtract the mean background intensity from both the donor and FRET channel images.
-
Ratio Calculation:
-
Create a ratiometric image by dividing the background-subtracted FRET channel image by the background-subtracted donor channel image on a pixel-by-pixel basis.
-
The resulting image will display the FRET ratio, where higher values correspond to higher PKA activity.
-
-
Quantification:
-
Define regions of interest (ROIs) around individual cells.
-
For each cell, calculate the mean FRET ratio at each time point.
-
Normalize the FRET ratio for each cell to its baseline value (the average ratio before treatment).
-
Plot the normalized FRET ratio over time for each treatment group.
-
Perform statistical analysis to compare the responses between the different treatment groups.
-
Application Notes and Protocols for Administration of Tryptophan Metabolites in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tryptophan, an essential amino acid, is metabolized through several key pathways, including the serotonin, kynurenine, and indole pathways. The resulting metabolites are bioactive molecules that play crucial roles in various physiological and pathological processes, from neurotransmission to immune regulation.[1][2][3] Recent studies have highlighted the role of tryptophan metabolites, such as serotonin (5-hydroxytryptamine, 5-HT) and 3-hydroxyanthranilic acid (3-HA), in modulating ferroptosis, a form of iron-dependent cell death, with significant implications for cancer therapy.[4] This document provides detailed protocols for the administration of tryptophan metabolites, using serotonin as a primary example, in in vivo mouse models to study their therapeutic potential.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo administration of serotonin (5-HT) in mouse models, based on available literature and general pharmacokinetic principles for small molecules.
Table 1: Dosing and Administration of Serotonin (5-HT) in a Mouse Xenograft Model
| Parameter | Value | Reference |
| Compound | Serotonin (5-HT) | [4] |
| Mouse Model | C57BL/6J with B16F10 tumor xenografts | [4] |
| Dosage | 10 mg/kg | [4] |
| Administration Route | Subcutaneous injection | [4] |
| Vehicle | Not specified; typically sterile saline or PBS | |
| Frequency | Not specified; likely daily or every other day | |
| Purpose | To investigate the role of 5-HT in ferroptosis-mediated tumorigenesis | [4] |
Table 2: Representative Pharmacokinetic Parameters of a Small Molecule Tryptophan Metabolite in Mice
| Parameter | Abbreviation | Value (Representative) | Unit |
| Bioavailability (Oral) | F | < 20 | % |
| Peak Plasma Concentration | Cmax | 150 - 300 | ng/mL |
| Time to Peak Concentration | Tmax | 0.5 - 1 | hours |
| Elimination Half-life | t1/2 | 2 - 4 | hours |
| Volume of Distribution | Vd | 1 - 3 | L/kg |
| Clearance | CL | 10 - 20 | mL/min/kg |
Note: The values in Table 2 are representative for a small molecule and may vary for specific tryptophan metabolites. Detailed pharmacokinetic studies are required for precise characterization.
Experimental Protocols
Protocol 1: Preparation and Administration of Serotonin (5-HT) for In Vivo Mouse Studies
1. Materials:
-
Serotonin hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile 1 mL syringes with 27-30 gauge needles
-
70% ethanol for disinfection
-
Analytical balance and appropriate weighing supplies
-
Sterile microcentrifuge tubes or vials
2. Preparation of Dosing Solution (1 mg/mL):
-
Under a sterile hood, weigh the required amount of serotonin hydrochloride. For a 1 mg/mL stock solution, weigh 10 mg of serotonin HCl.
-
Dissolve the serotonin HCl in 10 mL of sterile saline or PBS in a sterile tube.
-
Vortex gently until the compound is completely dissolved.
-
Filter the solution through a 0.22 µm sterile filter into a new sterile tube to ensure sterility.
-
Store the dosing solution at 4°C, protected from light, for up to one week. For longer-term storage, aliquot and store at -20°C.
3. Animal Handling and Dosing Procedure:
-
Acclimatize mice to the facility for at least one week before the experiment.
-
On the day of dosing, allow the serotonin solution to come to room temperature.
-
Calculate the required injection volume for each mouse based on its body weight and the target dose (e.g., for a 10 mg/kg dose and a 20g mouse, the required dose is 0.2 mg). Using a 1 mg/mL solution, the injection volume would be 200 µL.
-
Gently restrain the mouse.
-
Disinfect the injection site (e.g., the scruff of the neck for subcutaneous injection) with 70% ethanol.
-
For subcutaneous administration, lift the skin to form a tent and insert the needle at the base.
-
Inject the calculated volume of the serotonin solution slowly.
-
Withdraw the needle and monitor the mouse for any immediate adverse reactions.
-
Return the mouse to its cage and continue to monitor according to the experimental plan.
Visualizations
Signaling Pathway
Caption: Overview of the major tryptophan metabolic pathways and the functions of key metabolites.
Experimental Workflow
Caption: Experimental workflow for evaluating the in vivo efficacy of a tryptophan metabolite in a mouse tumor model.
References
- 1. The tryptophan metabolic pathway of the microbiome and host cells in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Tryptophan Metabolism Acts as a New Anti‐Ferroptotic Pathway to Mediate Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
Tpt1/TCTP as a Biomarker in Tissue Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Translationally Controlled Tumor Protein (TCTP), encoded by the TPT1 gene, is a highly conserved, multifunctional protein implicated in a multitude of cellular processes fundamental to growth, proliferation, and survival.[1][2] Initially identified as a histamine-releasing factor (HRF), TCTP is now recognized for its critical intracellular roles, including the stabilization of microtubules and its involvement in cell cycle progression.[1] Emerging evidence strongly indicates that the dysregulation of Tpt1/TCTP expression is a key feature in the pathophysiology of numerous human diseases, most notably cancer. Its overexpression has been linked to aggressive tumor phenotypes, metastasis, and poor prognosis in various cancers, including breast, cervical, colorectal, and gastric cancer, making it a compelling biomarker for diagnostics, prognostics, and as a potential therapeutic target.[1][3][4][5][6]
These application notes provide a comprehensive overview of the utility of Tpt1/TCTP as a tissue biomarker. Detailed protocols for the detection and quantification of Tpt1/TCTP in tissue samples are provided, along with a summary of key signaling pathways and a generalized experimental workflow.
Data Presentation: Tpt1/TCTP Expression in Cancerous vs. Non-Cancerous Tissues
The following table summarizes quantitative and semi-quantitative data on Tpt1/TCTP expression from studies on human tissue samples. This data highlights the differential expression of Tpt1/TCTP in various cancer types compared to normal or non-malignant tissues.
| Cancer Type | Tissue Type | Method of Detection | Key Findings | Reference |
| Cervical Cancer | Surgical Tissue | Western Blot (WB) & qRT-PCR | Significantly increased Tpt1 protein and mRNA expression in cancerous tissues compared to paracancerous tissues.[3] | [3] |
| Surgical Tissue & Sera | Immunohistochemistry (IHC) & ELISA | A continuous increase in the Tpt1 positive rate was observed in the order of control (6.7%), cervicitis (27%), CINIII (46%), and cervical cancer (69%). Serum Tpt1 levels were significantly higher in cancer patients compared to normal controls.[7] | [7] | |
| Colorectal Cancer (CRC) | Paired Tumor & Adjacent Non-Tumor Tissues | Immunohistochemistry (IHC) | TCTP expression was significantly higher in CRC tumors than in adjacent non-tumor tissues.[4] | [4] |
| Gastric Cancer (GC) | Paired Tumor & Adjacent Normal Tissues | qRT-PCR | TPT1-AS1 (a related long non-coding RNA) expression was significantly higher in GC tissues compared to controls and correlated with TNM stage and lymph node metastasis.[5] | [5] |
| Plasma | ELISA | High plasma TCTP levels were associated with poor progression-free survival and overall survival in patients with metastatic gastric cancer.[6][8][9] | [6][8][9] | |
| Breast Cancer | Tumor Tissue | Immunohistochemistry (IHC) | Phospho-TCTP is a promising independent prognostic biomarker and a possible predictor of response to treatment.[10] | [10] |
Signaling Pathways Involving Tpt1/TCTP
Tpt1/TCTP is a central node in several critical signaling pathways that regulate cell growth, proliferation, and apoptosis. Understanding these pathways is crucial for interpreting Tpt1/TCTP expression data and for the development of targeted therapies.
Tpt1/TCTP and the p53-TSAP6 Axis
Tpt1/TCTP is a critical regulator of the tumor suppressor p53.[11] Tpt1/TCTP can antagonize p53 function.[11] Conversely, p53 can transcriptionally repress Tpt1/TCTP.[11] p53 also activates TSAP6, which in turn regulates the secretion of Tpt1/TCTP via exosomes.[11]
Caption: Tpt1/TCTP and p53 reciprocal regulation.
Tpt1/TCTP and the PI3K/AKT/mTOR Pathway
Tpt1/TCTP is implicated in the regulation of the PI3K/AKT/mTOR pathway, a central signaling cascade for cell growth and metabolism.[1] Tpt1/TCTP can function as a guanine nucleotide exchange factor for Rheb, thereby promoting mTORC1 activation.[1] The expression of Tpt1 itself can be regulated by the PI3K/AKT/mTOR network.[2][3]
Caption: Tpt1/TCTP in the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
Detailed methodologies for the detection and quantification of Tpt1/TCTP in tissue samples are provided below.
Immunohistochemistry (IHC) Protocol for Tpt1/TCTP Detection in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue
This protocol provides a general guideline for the chromogenic detection of Tpt1/TCTP in FFPE tissue sections. Optimization of antibody concentrations and incubation times may be required for specific tissues and antibodies.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against Tpt1/TCTP
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in pre-heated antigen retrieval buffer and incubating at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary Tpt1/TCTP antibody diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with Streptavidin-HRP conjugate for 30-60 minutes at room temperature.
-
-
Chromogenic Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with DAB substrate until the desired brown color develops. Monitor under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear with xylene.
-
Mount with a permanent mounting medium.
-
Western Blotting Protocol for Tpt1/TCTP Quantification in Tissue Lysates
This protocol outlines the steps for quantifying Tpt1/TCTP protein levels in tissue lysates.
Materials:
-
Frozen tissue samples
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Tpt1/TCTP
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., β-actin, GAPDH)
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Homogenize frozen tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary Tpt1/TCTP antibody overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis to quantify Tpt1/TCTP band intensity, normalizing to the loading control.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Tpt1/TCTP in Serum/Plasma
This protocol is for the quantitative measurement of soluble Tpt1/TCTP in serum or plasma samples. It is recommended to use a commercially available Tpt1/TCTP ELISA kit and follow the manufacturer's instructions.
General Procedure:
-
Sample Preparation: Collect blood samples and process to obtain serum or plasma. Store at -80°C until use.
-
Assay Procedure:
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody against Tpt1/TCTP.
-
Incubate to allow Tpt1/TCTP to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a detection antibody (often biotinylated).
-
Incubate and wash.
-
Add a streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add a substrate solution to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the standards.
-
Calculate the concentration of Tpt1/TCTP in the samples by interpolating from the standard curve.
-
Experimental Workflow
The following diagram illustrates a general workflow for the investigation of Tpt1/TCTP as a biomarker in tissue samples.
Caption: General workflow for Tpt1/TCTP biomarker analysis.
Conclusion
Tpt1/TCTP is a promising biomarker with significant potential in oncology and other disease areas. Its upregulation in various cancers correlates with disease progression and poor outcomes. The protocols and information provided herein offer a robust framework for researchers and clinicians to investigate Tpt1/TCTP in tissue samples, paving the way for improved diagnostics, prognostics, and the development of novel therapeutic strategies targeting this critical protein.
References
- 1. Gene - TPT1 [maayanlab.cloud]
- 2. Frontiers | Upregulation of Translationally Controlled Tumor Protein Is Associated With Cervical Cancer Progression [frontiersin.org]
- 3. Upregulation of Translationally Controlled Tumor Protein Is Associated With Cervical Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Knockdown of TPT1-AS1 inhibits cell proliferation, cell cycle G1/S transition, and epithelial-mesenchymal transition in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. Blood TCTP as a potential biomarker associated with immunosuppressive features and poor clinical outcomes in metastatic gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Harnessing the value of TCTP in breast cancer treatment resistance: an opportunity for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. air.unimi.it [air.unimi.it]
Application Notes and Protocols for Lentiviral Vector-Mediated Tptpt Expression
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals. They provide a detailed guide to designing and utilizing lentiviral vectors for the stable expression of the placeholder gene, "Tptpt," in mammalian cells. For the purpose of these notes, "this compound" will be exemplified by the commonly used enhanced Green Fluorescent Protein (eGFP) reporter gene, allowing for straightforward validation of expression.
Introduction to Lentiviral Vectors
Lentiviruses, a genus of the Retroviridae family, are powerful tools for gene delivery.[1][2][3][4] They can efficiently transduce both dividing and non-dividing cells, leading to stable, long-term integration of a transgene into the host genome.[2][3][4][5][6][7] This characteristic makes them ideal for creating stable cell lines, for in vivo studies, and for gene therapy applications.[1][2][8] Modern lentiviral systems are engineered for safety, with viral genes required for replication being separated onto multiple plasmids, rendering the viral particles replication-incompetent.[2][4][9]
Lentiviral Vector Design for this compound (eGFP) Expression
The design of the lentiviral transfer plasmid is critical for achieving robust and stable expression of the gene of interest. A typical third-generation lentiviral vector system is composed of three to four plasmids: the transfer plasmid containing the gene of interest, and the packaging plasmids that provide the necessary viral proteins.[2]
Key Components of the Transfer Plasmid:
| Component | Function |
| 5' Long Terminal Repeat (LTR) | Drives the expression of the packaged viral RNA in the producer cells. A self-inactivating (SIN) design with a deletion in the U3 region of the 3' LTR is common in modern vectors to prevent transcriptional activation of adjacent host genes after integration.[1][8] |
| Packaging Signal (Ψ) | A cis-acting element required for the packaging of the viral RNA genome into the virion.[8][10] |
| Promoter | Drives the expression of the transgene (this compound/eGFP). The choice of promoter is crucial for controlling the level and specificity of gene expression. Common ubiquitous promoters include CMV and EF1α. For cell-type-specific expression, tissue-specific promoters can be used.[5][10] |
| Gene of Interest (this compound/eGFP) | The coding sequence for the protein to be expressed. |
| Woodchuck Hepatitis Virus Posttranscriptional Regulatory Element (WPRE) | Enhances the expression of the transgene by promoting RNA processing and nuclear export.[5][10] |
| Polyadenylation Signal (pA) | Signals the termination of transcription. |
| 3' Long Terminal Repeat (LTR) | Contains the polyadenylation signal and is involved in reverse transcription and integration. In SIN vectors, the U3 region is deleted.[5] |
| Selection Marker | (Optional) Allows for the selection of successfully transduced cells (e.g., puromycin resistance gene). |
Diagram of a Third-Generation Lentiviral Vector System:
Caption: Workflow for producing third-generation lentiviral particles.
Experimental Protocols
Production of Lentiviral Particles
This protocol describes the production of lentiviral particles by transient transfection of HEK293T cells.[11][12]
Materials:
-
HEK293T cells
-
High-glucose DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lentiviral transfer plasmid (containing this compound/eGFP)
-
Packaging plasmids (e.g., psPAX2 and pMD2.G for a 2nd generation system; or equivalent for 3rd generation)
-
Transfection reagent (e.g., Polyethylenimine (PEI) or a commercial kit)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filter
-
Ultracentrifuge (optional, for concentration)
Protocol:
-
Day 1: Seed HEK293T Cells
-
Plate HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
-
Day 2: Transfection
-
In tube A, mix the plasmids in serum-free medium (e.g., Opti-MEM). For a 10 cm dish, a common ratio is:
-
10 µg of transfer plasmid
-
7.5 µg of packaging plasmid (e.g., psPAX2)
-
2.5 µg of envelope plasmid (e.g., pMD2.G)
-
-
In tube B, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Add the DNA mixture (Tube A) to the transfection reagent mixture (Tube B), mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate the cells at 37°C with 5% CO2.
-
-
Day 3: Change Medium
-
After 16-24 hours, replace the transfection medium with fresh complete culture medium.
-
-
Day 4 & 5: Harvest Viral Supernatant
-
At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
The filtered supernatant can be used directly or concentrated. For concentration, ultracentrifugation is a common method.[13][14] The virus can be stored at -80°C.[13]
-
Diagram of Lentiviral Production Workflow:
Caption: Timeline for the production of lentiviral particles.
Lentiviral Transduction of Target Cells
This protocol outlines the steps for transducing target cells with the produced lentiviral particles.
Materials:
-
Target cells
-
Complete culture medium for target cells
-
Lentiviral particles (supernatant or concentrated)
-
Polybrene (Hexadimethrine bromide)
-
Puromycin (if using a puromycin resistance marker)
Protocol:
-
Day 1: Seed Target Cells
-
Day 2: Transduction
-
Prepare transduction medium containing fresh complete culture medium and Polybrene (final concentration of 4-8 µg/mL). Polybrene enhances transduction efficiency.[16][18]
-
Remove the old medium from the target cells and replace it with the transduction medium.
-
Add the lentiviral particles to the cells at the desired Multiplicity of Infection (MOI). If the optimal MOI is unknown, it is recommended to test a range of MOIs.[15][18]
-
Incubate the cells at 37°C with 5% CO2 for 18-24 hours.[15][16]
-
Day 3: Change Medium
-
Remove the transduction medium and replace it with fresh complete culture medium.
-
-
Day 4 onwards: Selection and Validation
-
If a selection marker is present, add the appropriate selection agent (e.g., puromycin) to the medium 48-72 hours post-transduction to select for stably transduced cells.[18]
-
Monitor the expression of this compound (eGFP) using fluorescence microscopy or flow cytometry.
-
Table of Recommended MOIs for Different Cell Types (Example):
| Cell Type | Recommended MOI Range |
| HEK293T | 1 - 5 |
| HeLa | 1 - 10 |
| Jurkat | 5 - 20 |
| Primary Neurons | 10 - 50 |
Validation of this compound (eGFP) Expression
Multiple methods can be used to validate the successful expression of the transgene.
Methods for Validation:
| Method | Description |
| Fluorescence Microscopy | For fluorescent reporter genes like eGFP, this provides a quick qualitative assessment of transduction efficiency. |
| Flow Cytometry | Allows for the quantitative analysis of the percentage of eGFP-positive cells and the intensity of expression. |
| Western Blot | Detects the expressed this compound protein using a specific antibody (or an antibody against a tag if the protein is tagged). |
| Quantitative PCR (qPCR) | Can be used to determine the number of integrated proviral copies in the host genome. |
Diagram of Validation Workflow:
Caption: Methods for validating transgene expression post-transduction.
Safety Considerations
Although modern lentiviral vectors are designed for safety, they are still derived from HIV-1.[1] Therefore, it is crucial to handle them under the appropriate biosafety level (BSL-2 or higher) as recommended by your institution's safety guidelines. All materials that come into contact with the virus should be properly decontaminated.
By following these detailed application notes and protocols, researchers can effectively design, produce, and utilize lentiviral vectors for the stable expression of their gene of interest, enabling a wide range of downstream applications in research and drug development.
References
- 1. Lentiviral Guide - Creative Biogene [creative-biogene.com]
- 2. addgene.org [addgene.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Production and Validation of Lentiviral Vectors for CRISPR/Cas9 Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production and Validation of Lentiviral Vectors for CRISPR/Cas9 Delivery | Springer Nature Experiments [experiments.springernature.com]
- 8. Designing Lentiviral Vectors for Gene Therapy of Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lentiviral Vector for Gene Expression | VectorBuilder [en.vectorbuilder.com]
- 10. Lentivirus vector selection guide [takarabio.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Video: A Protocol for the Production of Integrase-deficient Lentiviral Vectors for CRISPR/Cas9-mediated Gene Knockout in Dividing Cells [jove.com]
- 15. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 16. origene.com [origene.com]
- 17. manuals.cellecta.com [manuals.cellecta.com]
- 18. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout Studies of Tpt1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor protein, translationally-controlled 1 (Tpt1), also known as TCTP, is a highly conserved, multifunctional protein implicated in a myriad of cellular processes including growth, proliferation, apoptosis, and metabolism.[1][2] Its overexpression is frequently observed in various human cancers, correlating with poor patient outcomes and chemoresistance.[3][4][5] Tpt1 exerts its influence through complex signaling networks, notably the PI3K/Akt/mTOR and p53 pathways.[6][7][8] Consequently, Tpt1 has emerged as a compelling target for therapeutic intervention. CRISPR-Cas9 mediated gene knockout offers a precise and powerful tool to investigate the functional roles of Tpt1 and validate it as a drug target.
These application notes provide detailed protocols for the CRISPR-Cas9 mediated knockout of Tpt1 in mammalian cells, methods for validating the knockout, and assays to quantify the resulting phenotypic changes.
I. Signaling Pathways Involving Tpt1
Tpt1 is a central node in cellular signaling, primarily exerting pro-survival and anti-apoptotic effects. Its key interactions are with the p53 and PI3K/Akt/mTOR pathways.
A. Tpt1 and the p53 Feedback Loop
Tpt1 and the tumor suppressor p53 are engaged in a reciprocal negative feedback loop. Tpt1 promotes the degradation of p53, while p53 transcriptionally represses Tpt1.[3] This interaction is critical in determining cell fate in response to stress.
B. Tpt1 and the PI3K/Akt/mTOR Pathway
Tpt1 is a positive regulator of the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell growth, proliferation, and survival.[7][8] Tpt1 can activate this pathway, leading to the phosphorylation of downstream targets that promote protein synthesis and inhibit apoptosis.[8][9][10]
II. Experimental Protocols
A. CRISPR-Cas9 Mediated Knockout of Tpt1
This protocol describes the generation of Tpt1 knockout cell lines using the CRISPR-Cas9 system, exemplified with the human colorectal carcinoma cell line HCT116.
1. sgRNA Design and Vector Construction
-
sgRNA Design: Design at least two sgRNAs targeting an early exon of the TPT1 gene to increase the likelihood of generating a loss-of-function frameshift mutation.[11] Use online design tools (e.g., CHOPCHOP, Synthego) to identify sgRNA sequences with high on-target scores and low off-target potential.[12] The target sequence should be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for Streptococcus pyogenes Cas9).[11]
-
Example Validated sgRNA Target Sequences for Human TPT1 (Note: Validation in your specific cell line is recommended):
-
sgRNA1: AGAGTCTCTCAGCTGGTACA[13]
-
sgRNA2: (Sequence to be designed and validated)
-
-
-
Vector Selection: Utilize an all-in-one lentiviral vector expressing both Cas9 and the sgRNA (e.g., lentiCRISPRv2). This system allows for efficient delivery into a wide range of cell types and subsequent selection of transduced cells.[14]
-
Cloning: Synthesize and anneal complementary oligonucleotides encoding the sgRNA sequence and ligate them into the BsmBI-digested lentiCRISPRv2 plasmid. Verify the insertion by Sanger sequencing.
2. Lentivirus Production and Transduction
-
Lentivirus Packaging: Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and concentrate if necessary.
-
Transduction: Transduce HCT116 cells with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
3. Selection and Clonal Isolation
-
Puromycin Selection: Two days post-transduction, select for successfully transduced cells by adding puromycin to the culture medium. The optimal concentration of puromycin should be determined beforehand with a kill curve.
-
Single-Cell Cloning: After selection, isolate single cells into 96-well plates by limiting dilution or fluorescence-activated cell sorting (FACS) to generate clonal cell lines.
Experimental Workflow Diagram
B. Validation of Tpt1 Knockout
1. Western Blot Analysis
Confirm the absence of Tpt1 protein expression in the clonal cell lines.
-
Protein Extraction: Lyse wild-type (WT) and potential knockout (KO) HCT116 cells with RIPA buffer supplemented with protease inhibitors.[4] Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.[1][15]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1] Incubate with a primary antibody against Tpt1 (e.g., Abcam ab133568) overnight at 4°C.[4] Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
2. Genomic DNA Sequencing
Identify the specific indel mutations in the TPT1 gene.
-
Genomic DNA Extraction: Isolate genomic DNA from WT and KO cell clones.
-
PCR Amplification: Amplify the region of the TPT1 gene targeted by the sgRNA using specific primers.
-
Sequencing: Purify the PCR product and send for Sanger sequencing. Analyze the sequencing chromatograms for frameshift-inducing insertions or deletions. For a more comprehensive analysis of the mutations, Next-Generation Sequencing (NGS) can be employed.
III. Phenotypic Assays and Data Presentation
Evaluate the functional consequences of Tpt1 knockout. Present all quantitative data in tables for clear comparison.
A. Cell Proliferation Assay
-
Methodology (MTT Assay):
-
Seed 2 x 104 WT and Tpt1 KO HCT116 cells per well in a 96-well plate.[16]
-
At 24, 48, and 72-hour time points, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[16]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
-
Data Presentation:
| Cell Line | 24h (Absorbance ± SD) | 48h (Absorbance ± SD) | 72h (Absorbance ± SD) |
| HCT116 WT | [Insert Data] | [Insert Data] | [Insert Data] |
| Tpt1 KO Clone 1 | [Insert Data] | [Insert Data] | [Insert Data] |
| Tpt1 KO Clone 2 | [Insert Data] | [Insert Data] | [Insert Data] |
B. Apoptosis Assay
-
Methodology (Annexin V-FITC/PI Staining):
-
Seed 1 x 106 WT and Tpt1 KO HCT116 cells per well in 6-well plates.[16]
-
After 48 hours, harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[17]
-
-
Data Presentation:
| Cell Line | Early Apoptosis (%) ± SD | Late Apoptosis (%) ± SD | Total Apoptosis (%) ± SD |
| HCT116 WT | [Insert Data] | [Insert Data] | [Insert Data] |
| Tpt1 KO Clone 1 | [Insert Data] | [Insert Data] | [Insert Data] |
| Tpt1 KO Clone 2 | [Insert Data] | [Insert Data] | [Insert Data] |
C. Cell Migration Assay
-
Methodology (Wound Healing Assay):
-
Grow WT and Tpt1 KO HCT116 cells to confluence in 6-well plates.
-
Create a uniform scratch in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh medium.
-
Capture images of the scratch at 0 and 24 hours.
-
Measure the wound area at both time points and calculate the percentage of wound closure.
-
-
Data Presentation:
| Cell Line | Initial Wound Area (µm²) ± SD | Final Wound Area (µm²) ± SD | Wound Closure (%) ± SD |
| HCT116 WT | [Insert Data] | [Insert Data] | [Insert Data] |
| Tpt1 KO Clone 1 | [Insert Data] | [Insert Data] | [Insert Data] |
| Tpt1 KO Clone 2 | [Insert Data] | [Insert Data] | [Insert Data] |
D. Cell Invasion Assay
-
Methodology (Transwell Invasion Assay):
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed 4,000 WT and Tpt1 KO HCT116 cells in serum-free medium in the upper chamber.[18]
-
Add medium containing 20% FBS to the lower chamber as a chemoattractant.[18]
-
After 12-24 hours, remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface with 0.1% crystal violet.[18]
-
Count the number of invaded cells in several microscopic fields.
-
-
Data Presentation:
| Cell Line | Number of Invaded Cells per Field ± SD |
| HCT116 WT | [Insert Data] |
| Tpt1 KO Clone 1 | [Insert Data] |
| Tpt1 KO Clone 2 | [Insert Data] |
IV. Conclusion
The methodologies and assays detailed in these application notes provide a comprehensive framework for the successful knockout of Tpt1 using CRISPR-Cas9 and the subsequent functional characterization of the knockout cell lines. The structured presentation of quantitative data will facilitate the clear interpretation of results and a robust evaluation of Tpt1 as a potential therapeutic target in drug development programs.
References
- 1. origene.com [origene.com]
- 2. TPT1 (tumor protein, translationally-controlled 1) negatively regulates autophagy through the BECN1 interactome and an MTORC1-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Frontiers | Upregulation of Translationally Controlled Tumor Protein Is Associated With Cervical Cancer Progression [frontiersin.org]
- 5. Upregulation of Translationally Controlled Tumor Protein Is Associated With Cervical Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TPT1 (tumor protein, translationally-controlled 1) negatively regulates autophagy through the BECN1 interactome and an MTORC1-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TCP1 regulates PI3K/AKT/mTOR signaling pathway to promote proliferation of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Regulation of mTORC1 by PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eu.idtdna.com [eu.idtdna.com]
- 12. CRISPR/Cas9-mediated gene knockout is insensitive to target copy number but is dependent on guide RNA potency and Cas9/sgRNA threshold expression level - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thermofisher.com [thermofisher.com]
- 14. youtube.com [youtube.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Gene - TPT1 [maayanlab.cloud]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing T-cell Protein Tyrosine Phosphatase (TCPTP/PTPN2)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and implementation of high-throughput screening (HTS) assays targeting T-cell protein tyrosine phosphatase (TCPTP), also known as protein tyrosine phosphatase non-receptor type 2 (PTPN2). TCPTP is a critical negative regulator in multiple signaling pathways, making it a promising therapeutic target for various diseases, including cancer and autoimmune disorders.[1][2]
Introduction to TCPTP as a Drug Target
TCPTP is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating a variety of cellular processes, including cell growth, differentiation, and immune responses.[1] It achieves this by dephosphorylating key signaling proteins, thereby downregulating their activity. The substrates of TCPTP are numerous and include components of critical signaling pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and various receptor tyrosine kinases (RTKs).[3][4] Dysregulation of TCPTP activity has been implicated in the pathogenesis of several diseases. Consequently, the identification of small molecule modulators (both inhibitors and activators) of TCPTP is of significant interest in drug discovery.[1][5]
Signaling Pathways Regulated by TCPTP
TCPTP negatively regulates several key signaling cascades. Understanding these pathways is crucial for designing relevant screening assays and interpreting their results.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a central role in immunity and cell proliferation.[3][4] Upon ligand binding to its receptor, associated Janus kinases (JAKs) become activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. TCPTP can dephosphorylate and inactivate both JAKs (e.g., JAK1, JAK3) and STATs (e.g., STAT1, STAT3), thereby attenuating cytokine signaling.[3]
Caption: TCPTP negatively regulates the JAK/STAT pathway.
Receptor Tyrosine Kinase (RTK) Signaling
RTKs are cell surface receptors that, upon binding to their specific ligands (e.g., growth factors), dimerize and autophosphorylate on tyrosine residues. These phosphorylated sites serve as docking platforms for various signaling proteins, initiating downstream cascades that regulate cell proliferation, survival, and migration. TCPTP can dephosphorylate and thereby inactivate several RTKs, including the epidermal growth factor receptor (EGFR) and the platelet-derived growth factor receptor (PDGFR), acting as a tumor suppressor in some contexts.[2][3]
Caption: TCPTP downregulates RTK signaling pathways.
High-Throughput Screening Assay for TCPTP Modulators
A fluorescence-based assay is a common and robust method for HTS of enzyme modulators. The following protocol describes a generic fluorescence intensity-based assay for identifying TCPTP inhibitors, which can be adapted for activators as well.
Assay Principle
This assay utilizes a fluorogenic phosphatase substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). In its phosphorylated state, DiFMUP is non-fluorescent. Upon dephosphorylation by TCPTP, it is converted to the highly fluorescent product, 6,8-Difluoro-4-Methylumbelliferone (DiFMU). The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity of TCPTP. Small molecule inhibitors will decrease the rate of DiFMU formation, while activators will increase it.
Caption: A typical HTS workflow for identifying TCPTP modulators.
Experimental Protocol: Fluorescence Intensity-Based Assay
Materials and Reagents:
-
Enzyme: Recombinant human TCPTP (catalytic domain)
-
Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% (v/v) Tween-20, 2 mM DTT
-
Stop Solution (optional): e.g., 100 mM Sodium Orthovanadate
-
Test Compounds: Small molecule library dissolved in DMSO
-
Plates: 384-well, black, flat-bottom microplates
-
Instrumentation: Microplate reader with fluorescence intensity detection capabilities (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound solution into the wells of a 384-well plate.
-
Include appropriate controls:
-
Negative Control (0% inhibition): DMSO only.
-
Positive Control (100% inhibition): A known TCPTP inhibitor (e.g., sodium orthovanadate) at a high concentration.
-
-
-
Enzyme Addition:
-
Prepare a working solution of TCPTP in assay buffer at the desired concentration (this should be determined empirically through enzyme titration experiments).
-
Dispense the TCPTP solution (e.g., 10 µL) into all wells containing the test compounds.
-
-
Pre-incubation:
-
Gently mix the plate (e.g., by orbital shaking).
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for the interaction between the compounds and the enzyme.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a working solution of DiFMUP in assay buffer. The final concentration in the well should be at or near the Km value for TCPTP to ensure assay sensitivity.
-
Dispense the DiFMUP solution (e.g., 10 µL) into all wells to initiate the enzymatic reaction.
-
-
Kinetic Reading or Endpoint Measurement:
-
Kinetic Assay (preferred): Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes). The rate of reaction is determined from the slope of the linear portion of the fluorescence versus time curve.
-
Endpoint Assay: Incubate the plate at room temperature for a fixed time (e.g., 60 minutes). The reaction can be stopped by adding a stop solution. Measure the final fluorescence intensity.
-
-
Data Analysis:
-
For each well, calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - [(Signal_compound - Signal_background) / (Signal_negative_control - Signal_background)])
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value for active compounds.
-
Data Presentation
Quantitative data from HTS campaigns should be summarized in a clear and structured format to facilitate comparison of compound potencies.
Table 1: Example of Quantitative Data for TCPTP Inhibitors
| Compound ID | IC50 (µM) | Maximum Inhibition (%) | Hill Slope |
| Compound A | 2.5 | 98.2 | 1.1 |
| Compound B | 15.8 | 95.5 | 0.9 |
| Compound C | 0.75 | 99.1 | 1.0 |
| Compound D | > 50 | 20.3 | N/A |
| Control Inhibitor | 0.1 | 100.0 | 1.0 |
Concluding Remarks
The methodologies and information presented here provide a comprehensive guide for establishing and conducting high-throughput screening assays for the discovery of novel modulators of TCPTP. The successful identification and characterization of such compounds hold significant promise for the development of new therapeutics for a range of human diseases. Careful assay optimization and robust data analysis are critical for the success of any HTS campaign.
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. appfire.atlassian.net [appfire.atlassian.net]
- 3. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 5. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Troubleshooting & Optimization
Troubleshooting Tptpt assay variability and inconsistency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability and inconsistency in T-cell assays. The information is intended for researchers, scientists, and drug development professionals to help ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in T-cell assays?
High variability in T-cell assays can originate from multiple sources, broadly categorized as pre-analytical, analytical, and post-analytical.
-
Pre-analytical Variability: This is a major contributor and includes factors related to the donor, sample collection, processing, and storage. Donor-specific factors like genetics, age, health status, and recent infections can significantly impact T-cell responses. Inconsistent sample handling, such as delays in processing, improper temperature, or use of different anticoagulants, can affect cell viability and function.
-
Analytical Variability: This arises during the experimental procedure itself. Key factors include operator-dependent differences in cell counting, plating, and washing techniques. Reagent quality, including lot-to-lot variation of antibodies, antigens, and media, is a critical factor.[1] Additionally, instrument-related issues like improper calibration of pipettes, plate readers, or flow cytometers can introduce significant errors.[2]
-
Post-analytical Variability: This occurs during data analysis. Inconsistent gating strategies in flow cytometry, subjective interpretation of ELISpot wells, and variations in statistical analysis methods can all lead to disparate results.
A systematic approach to identifying and mitigating these variables is crucial for robust and reproducible T-cell assays.
Q2: My positive control T-cell activation is weak or absent. What are the potential causes?
A weak or absent positive control is a critical issue that invalidates the assay results. Several factors could be responsible:
-
Suboptimal Antigen/Mitogen Concentration: The concentration of the stimulating agent (e.g., peptide pool, protein antigen, or mitogen like PHA) is critical. It is essential to perform a dose-response experiment to determine the optimal concentration for maximal T-cell activation.
-
Poor Cell Viability: The viability of the peripheral blood mononuclear cells (PBMCs) or isolated T-cells is paramount. Viability should be assessed before starting the assay (typically >90% is required). Low viability can result from improper sample handling, cryopreservation, or thawing procedures.
-
Incorrect Reagent Preparation or Storage: Improperly stored or expired reagents, such as antibodies or cytokines, can lead to a loss of activity.[1] Ensure all reagents are stored at the recommended temperatures and are within their expiration dates.
-
Instrument Malfunction: Issues with the incubator (incorrect CO2 or temperature) or the detection instrument (e.g., plate reader, flow cytometer) can lead to failed assays. Regular maintenance and calibration are essential.[2]
Q3: I'm observing high background noise in my ELISpot/ICS assay. How can I reduce it?
High background can mask true positive responses and reduce the assay's sensitivity. The following are common causes and solutions:
-
Cell Culture Conditions: Over-stimulation with mitogens or antigens can lead to non-specific T-cell activation. Optimizing the stimulant concentration is key. Additionally, the quality of the serum used in the culture medium can significantly impact background levels. It is recommended to screen different lots of fetal bovine serum (FBS) or use serum-free media.
-
Inadequate Washing: Insufficient washing steps during the ELISpot or intracellular cytokine staining (ICS) procedure can leave residual antibodies or other reagents, leading to non-specific signal. Ensure all washing steps are performed thoroughly and consistently.
-
Non-specific Antibody Binding: This can be a major issue in ICS. To mitigate this, use an Fc block to prevent antibodies from binding to Fc receptors on cells. Additionally, titrating antibodies to their optimal concentration can reduce non-specific binding.[1]
-
Contamination: Mycoplasma or other microbial contamination can activate T-cells non-specifically, leading to high background. Regularly test cell cultures for contamination.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of T-cell Assay Variability
This guide provides a structured approach to identifying and resolving sources of variability in your T-cell assays.
Troubleshooting Workflow
References
Technical Support Center: Optimizing Tptpt Concentration for Cell Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Tptpt for cell treatment experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell-based assay?
A1: For a novel compound like this compound with unknown potency, it is advisable to start with a broad concentration range. A common approach is to perform a logarithmic dilution series, for example, from 1 nM to 100 µM. This wide range helps in identifying the effective concentration window for your specific cell line and endpoint.
Q2: How long should I incubate my cells with this compound?
A2: The optimal incubation time depends on the mechanism of action of this compound and the biological question you are asking. For compounds that affect rapid signaling events, a short incubation of a few hours may be sufficient. For endpoints like cell viability or apoptosis, longer incubation times of 24, 48, or 72 hours are typically required. It is recommended to perform a time-course experiment to determine the ideal duration.
Q3: What is the difference between IC50 and EC50?
A3: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. EC50 (half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. For an inhibitory compound like this compound, the IC50 value for cell viability would be the concentration at which 50% of the cells are non-viable compared to an untreated control.
Q4: How can I determine if this compound is cytotoxic or cytostatic?
A4: Cytotoxicity refers to the ability of a compound to kill cells, while cytostaticity refers to the ability to inhibit cell proliferation without killing the cells. You can differentiate between these two effects by using different types of assays. A cytotoxicity assay, such as an LDH release assay, measures cell death.[1] A cell proliferation assay, like a BrdU incorporation assay or cell counting over time, can measure the inhibition of cell growth. An MTT or ATP-based viability assay measures metabolic activity, which can be affected by both cytotoxicity and cytostaticity.[2][3]
Q5: What is target engagement and why is it important to measure?
A5: Target engagement refers to the binding of a drug to its intended molecular target within a cell.[4][5][6] Measuring target engagement is crucial to confirm that this compound is interacting with its intended target in your cellular model.[4][5] This helps in validating that the observed phenotypic effects are due to the on-target activity of the compound. Assays like the Cellular Thermal Shift Assay (CETSA) can be used to measure target engagement in intact cells.[7][8]
Troubleshooting Guide
Q1: All my cells are dead, even at the lowest concentration of this compound. What should I do?
A1:
-
Check your dilution series: Ensure that your serial dilutions were prepared correctly and that there wasn't an error in calculating the concentrations.
-
Expand the concentration range to lower concentrations: Your lowest concentration may still be too high. Try a concentration range that is several orders of magnitude lower (e.g., picomolar to nanomolar range).
-
Reduce the incubation time: The compound may be acting very rapidly. Perform a time-course experiment with shorter incubation periods (e.g., 2, 4, 8, 12 hours).
-
Assess the health of your cells before treatment: Ensure that your cells are healthy and not overly confluent before adding the compound, as stressed cells can be more sensitive to treatment.
Q2: I am not observing any effect of this compound on my cells, even at the highest concentration. What could be the reason?
A2:
-
Check the compound's stability and solubility: Ensure that this compound is soluble in your cell culture medium and has not precipitated out of solution. Also, confirm the stability of the compound under your experimental conditions.
-
Increase the concentration range: The effective concentration might be higher than the range you have tested.
-
Increase the incubation time: The compound may require a longer duration to elicit a response.
-
Verify the cell model: The cell line you are using may not express the target of this compound or may have resistance mechanisms.
-
Confirm target engagement: If possible, perform a target engagement assay to verify that this compound is interacting with its intended target in your cells.[4][6][7]
Q3: I am seeing high variability between my replicate wells. What are the possible causes?
A3:
-
Inconsistent cell seeding: Ensure that you have a single-cell suspension and that you are seeding the same number of cells in each well.[3] Uneven cell distribution can lead to significant variability.
-
Pipetting errors: Use calibrated pipettes and be consistent with your pipetting technique, especially when performing serial dilutions and adding reagents.
-
Edge effects: The outer wells of a microplate can be prone to evaporation, leading to changes in media concentration. To minimize this, you can avoid using the outermost wells or fill them with sterile PBS.
-
Compound precipitation: Visually inspect the wells under a microscope to ensure the compound has not precipitated.
Quantitative Data Summary
The following tables provide examples of how to present quantitative data from dose-response experiments for this compound.
Table 1: Dose-Response of this compound on Cell Viability (72-hour incubation)
| This compound Concentration | Average % Viability | Standard Deviation |
| 0 µM (Vehicle) | 100 | 5.2 |
| 0.01 µM | 98.1 | 4.8 |
| 0.1 µM | 85.3 | 6.1 |
| 1 µM | 52.7 | 5.5 |
| 10 µM | 15.2 | 3.9 |
| 100 µM | 2.5 | 1.8 |
Table 2: Time-Course of this compound (10 µM) on Cell Viability
| Incubation Time (hours) | Average % Viability | Standard Deviation |
| 0 | 100 | 4.5 |
| 12 | 89.4 | 5.1 |
| 24 | 65.7 | 6.3 |
| 48 | 38.2 | 4.9 |
| 72 | 15.2 | 3.9 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a method for assessing cell viability by measuring the metabolic activity of cells.[3] Viable cells with active metabolism can reduce MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[3]
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO)[1]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium.[3] Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[1][3]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
Commercially available LDH assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and incubate for the desired time.
-
Include control wells for:
-
Spontaneous LDH release (cells with vehicle only)
-
Maximum LDH release (cells treated with a lysis buffer provided in the kit)
-
Background (medium only)
-
-
Carefully collect a supernatant sample from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Read the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background and normalizing to the maximum LDH release.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes the principle of CETSA, which is used to assess the binding of a compound to its target protein in intact cells.[7] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[7]
Materials:
-
Cells expressing the target protein
-
This compound stock solution
-
PBS and lysis buffer
-
Equipment for heating samples (e.g., PCR machine)
-
Equipment for protein analysis (e.g., Western blotting or mass spectrometry)
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots at different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or another protein detection method.
-
A shift in the melting curve of the target protein in the presence of this compound compared to the vehicle control indicates target engagement.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision flowchart for this compound experiments.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. youtube.com [youtube.com]
- 2. ATP-based cell viability assay is superior to trypan blue exclusion and XTT assay in measuring cytotoxicity of anticancer drugs Taxol and Imatinib, and proteasome inhibitor MG-132 on human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
Common issues with Tptpt stability and solubility
Welcome to the technical support center for Tptpt. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and solubility of this compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability of this compound, like many therapeutic proteins, is influenced by a combination of environmental and intrinsic factors. Key environmental factors include temperature, light exposure, and agitation.[1] Temperature fluctuations can lead to both cold and thermal denaturation.[1] Additionally, the formulation's pH, ionic strength, and the presence of contaminants like trace metals can catalyze degradation.[1][2] Intrinsic factors relate to the molecule's primary sequence and tertiary structure, which can predispose it to specific degradation pathways such as deamidation and oxidation.[2][3]
Q2: My this compound solution is showing signs of aggregation. What are the common causes?
A2: Protein aggregation is a significant challenge and can be triggered by several factors during bioprocessing, formulation, storage, and administration.[3][4] Common causes include:
-
pH and Temperature Shifts: Deviations from the optimal pH or exposure to extreme temperatures can disrupt electrostatic interactions and lead to unfolding and aggregation.[3]
-
Mechanical Stress: Agitation from stirring, shaking, or pumping can induce denaturation at air-water interfaces, promoting aggregation.[1]
-
High Concentration: At high concentrations, there is an increased likelihood of intermolecular interactions that can lead to aggregation.
-
Hydrophobicity: The presence of hydrophobic domains on the protein surface can lead to self-association.[2]
-
Freeze-Thaw Cycles: Improper freezing or thawing rates can cause instability and aggregation.[2]
Q3: What is the recommended pH range for maintaining this compound solubility?
A3: The solubility of this compound is highly dependent on the pH of the solution. Generally, solubility is lowest near the isoelectric point (pI) of the protein and increases as the pH moves away from the pI. For this compound, a pH range of 6.0-6.5 has been found to be optimal for maintaining solubility and stability. However, the ideal pH can vary depending on the specific buffer system and excipients used in the formulation.
Q4: Can I use co-solvents to improve the solubility of this compound?
A4: Yes, co-solvents can be used to enhance the solubility of poorly water-soluble compounds.[5] Organic co-solvents can significantly alter the solubility of a drug.[5] However, it is crucial to select a co-solvent that is biocompatible and does not negatively impact the stability of this compound. The choice and concentration of the co-solvent should be carefully optimized for your specific application.
Troubleshooting Guides
Issue 1: this compound Precipitation During Storage
If you observe precipitation of this compound during storage, consider the following troubleshooting steps:
-
Verify Storage Conditions: Ensure that this compound is stored at the recommended temperature and protected from light. High temperatures can accelerate chemical degradation, while low temperatures can cause precipitation or denaturation.
-
Assess Formulation Components: The composition of your buffer, including pH and the presence of excipients, is critical. An incorrect pH or the absence of necessary stabilizing excipients can lead to insolubility.
-
Evaluate for Aggregation: Precipitation may be a result of protein aggregation. Analyze a sample of the precipitate to determine if it is aggregated this compound.
Issue 2: Low Bioavailability in Preclinical Models
Low oral bioavailability is often linked to poor solubility.[6] If this compound is exhibiting low bioavailability, investigate the following:
-
Solubility and Dissolution Rate: The drug must dissolve to be absorbed.[7] Low solubility limits absorption and can lead to low oral bioavailability.[6]
-
Particle Size: The particle size of the drug substance can influence its dissolution rate. Reducing particle size increases the surface area, which can enhance dissolution.[5]
-
Salt Form: The salt form of a drug can have a higher dissolution rate than the parent compound.[5]
Data Presentation
Table 1: Stability of this compound Under Accelerated Conditions
| Temperature | Humidity | Timepoint | Purity (%) |
| 40°C | 75% RH | 0 months | 99.5 |
| 40°C | 75% RH | 3 months | 95.2 |
| 40°C | 75% RH | 6 months | 90.1 |
Table 2: Solubility of this compound in Different Buffers (pH 7.4)
| Buffer System | Solubility (mg/mL) |
| Phosphate-Buffered Saline (PBS) | 1.2 |
| Tris-HCl | 5.8 |
| HEPES | 7.5 |
Mandatory Visualization
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Strategies for enhancing the solubility of this compound.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol is designed to determine the kinetic solubility of this compound in a buffered solution.
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates
-
Plate reader capable of measuring absorbance
Methodology:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations.
-
Dispense into Microplate: Add 2 µL of each this compound dilution to a 96-well microplate in triplicate.
-
Add Buffer: Add 198 µL of PBS (pH 7.4) to each well.
-
Incubate: Shake the plate for 2 hours at room temperature.
-
Measure Absorbance: Measure the absorbance of each well at a predetermined wavelength using a plate reader.
-
Data Analysis: Plot the absorbance against the concentration of this compound. The point at which the absorbance plateaus indicates the kinetic solubility of the compound.
Protocol 2: Forced Degradation Study
This protocol is used to assess the stability of this compound under various stress conditions.
Materials:
-
This compound solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Environmental chamber with controlled temperature and humidity
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Acid and Base Hydrolysis:
-
Treat this compound solution with 0.1 M HCl and 0.1 M NaOH separately.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solutions and analyze by HPLC.
-
-
Oxidative Degradation:
-
Treat this compound solution with 3% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store this compound solution in an environmental chamber at 60°C and 75% relative humidity for 7 days.
-
Analyze by HPLC.
-
-
Photostability:
-
Expose this compound solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze by HPLC.
-
-
Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
References
- 1. Factors Influencing the Protein Drugs Stability - Creative Proteomics [creative-proteomics.com]
- 2. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical factors of bioprocessing impact the stability of therapeutic proteins [agris.fao.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Off-Target Effects of Protein Tyrosine Phosphatase (PTP) Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects when using Protein Tyrosine Phosphatase (PTP) inhibitors, with a focus on PTP1B.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for observing off-target effects with PTP1B inhibitors?
A1: Off-target effects with PTP1B inhibitors primarily arise from the highly conserved nature of the catalytic active site among protein tyrosine phosphatases. This similarity makes it challenging to design inhibitors that are highly selective for PTP1B.[1] Consequently, many inhibitors may also bind to and inhibit other PTPs, such as T-cell PTP (TCPTP), SHP-1, and SHP-2, leading to unintended biological consequences.[2][3] Additionally, some small molecules can interact with entirely different classes of proteins, such as kinases, which can have overlapping ATP-binding site features.[4]
Q2: How do I select the most specific PTP1B inhibitor for my experiment?
A2: Selecting the right inhibitor requires careful consideration of its selectivity profile. It is crucial to consult literature and manufacturer's data for information on the inhibitor's activity against a panel of PTPs and other relevant enzymes. Allosteric inhibitors, which bind to less conserved sites on the enzyme, often exhibit greater selectivity than active-site inhibitors.[5] For example, Trodusquemine is an allosteric inhibitor with good selectivity for PTP1B over the closely related TCPTP.[6] Whenever possible, choose an inhibitor that has been extensively profiled and for which off-target data is available.
Q3: At what concentration should I use my PTP1B inhibitor in cell-based assays?
A3: The optimal concentration for a PTP1B inhibitor in cell-based assays should be determined empirically. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line and assay. As a starting point, you can refer to the IC50 values from in vitro enzymatic assays, but be aware that higher concentrations may be needed to achieve target inhibition in a cellular context due to factors like cell permeability.[6] However, using excessively high concentrations increases the risk of off-target effects.[7] It is advisable to use the lowest concentration that produces the desired on-target effect. For some commercially available inhibitors, recommended starting concentrations for cell culture experiments are provided by the vendor. For example, for "PTP Inhibitor I," a starting concentration in the low micromolar range could be considered, based on its in vitro Ki values.[2]
Q4: What are essential controls to include in my experiments to account for off-target effects?
A4: To ensure the observed phenotype is due to the inhibition of your target PTP, several controls are essential:
-
Negative Control Compound: Include a structurally similar but inactive analog of your inhibitor. This helps to control for effects related to the chemical scaffold of the compound itself.
-
Multiple Inhibitors: Use two or more structurally and mechanistically different inhibitors for your target. If they produce the same phenotype, it is more likely that the effect is on-target.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a form of the target protein that is resistant to the inhibitor but retains its normal function.
-
Cell Line Controls: Use a cell line that does not express the target protein (knockout or knockdown) to see if the inhibitor still produces the same effect.
Troubleshooting Guide
Problem 1: My PTP1B inhibitor shows little to no effect in my cellular assay, even at high concentrations.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | The inhibitor may not be efficiently crossing the cell membrane. Switch to a more cell-permeable inhibitor or a delivery system like encapsulation. Some inhibitors are specifically designed for improved cell permeability.[6] |
| Inhibitor Instability | The inhibitor may be unstable in your cell culture medium. Check the stability of the compound under your experimental conditions. |
| Incorrect Assay Conditions | The experimental endpoint may not be sensitive to PTP1B inhibition. Ensure your assay is validated and responsive to changes in the PTP1B signaling pathway. |
| Low Target Expression | The target protein (PTP1B) expression level in your cell line might be too low to produce a measurable effect. Verify PTP1B expression using techniques like Western blot or qPCR. |
Problem 2: I observe a phenotype with my inhibitor, but I'm not sure if it's an off-target effect.
| Possible Cause | Troubleshooting Step |
| Inhibition of Other PTPs or Kinases | The inhibitor may be acting on other proteins. Perform a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm the inhibitor is binding to PTP1B in your cells.[8][9] Additionally, consider performing a broad kinase selectivity screen to identify potential off-target kinases.[7][10] |
| General Cellular Toxicity | At high concentrations, the inhibitor might be causing general cellular stress or toxicity. Perform a cell viability assay (e.g., MTT assay) to rule out non-specific toxicity.[11] |
| Activation of Compensatory Pathways | Inhibition of one pathway can sometimes lead to the activation of compensatory signaling pathways.[12] Use pathway analysis tools and Western blotting for key signaling nodes to investigate this possibility. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of selected PTP1B inhibitors against PTP1B and a common off-target, TCPTP, to illustrate the concept of selectivity.
| Inhibitor | Type | PTP1B IC50 / Ki | TCPTP IC50 / Ki | Selectivity (TCPTP/PTP1B) | Reference |
| JTT-551 | Mixed-type | 0.22 µM (Ki) | 9.3 µM (Ki) | ~42-fold | [13] |
| Trodusquemine (MSI-1436) | Allosteric | 1 µM (IC50) | 224 µM (IC50) | 224-fold | [6] |
| DPM-1001 | Allosteric | 100 nM (IC50) | Not specified | Not specified | [13] |
| Vanadate (VOSO4) | Competitive | 0.06 µM (IC50) | Not specified | Non-specific | [14] |
| PTP Inhibitor I | Competitive | 42 µM (Ki) | Not specified | Not specified | [2] |
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of a PTP inhibitor against a panel of kinases, a common source of off-target effects.
-
Compound Preparation: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Kinase Panel Selection: Choose a kinase panel that is representative of the human kinome or focused on kinases that are likely off-targets based on structural similarity or preliminary data. Several commercial services offer such panels.[4][7]
-
Assay Performance: The assay is typically performed in a high-throughput format (e.g., 384-well plates). The inhibitor is incubated with each kinase, a suitable substrate, and ATP.
-
Detection: Kinase activity is measured by quantifying substrate phosphorylation. Common detection methods include radiometric assays (using ³²P-ATP or ³³P-ATP) or fluorescence/luminescence-based assays.[4]
-
Data Analysis: The percentage of inhibition for each kinase at a given inhibitor concentration is calculated. For more detailed analysis, a dose-response curve is generated to determine the IC50 value for each inhibited kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that your inhibitor is binding to its intended target (PTP1B) within the complex environment of a cell.[8][9]
-
Cell Treatment: Treat cultured cells with your inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble PTP1B in the supernatant at each temperature using a specific antibody-based method like Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble PTP1B as a function of temperature. A successful binding of the inhibitor will stabilize PTP1B, resulting in a shift of the melting curve to a higher temperature. This thermal shift can be used to generate an isothermal dose-response curve to determine the cellular EC50.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating a key signaling pathway involving PTP1B and a general experimental workflow for validating a PTP1B inhibitor.
Caption: PTP1B's role in negative regulation of the insulin signaling pathway.
Caption: A logical workflow for validating a PTP1B inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 8. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]
- 9. m.youtube.com [m.youtube.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Improving signal-to-noise ratio in Tptpt detection assays
Welcome to the technical support center for Tptpt detection assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and improve the signal-to-noise ratio.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound detection assays.
High Background
A high background can obscure your specific signal, leading to a low signal-to-noise ratio. Here are some common causes and solutions:
-
Why is my background signal uniformly high across the plate/slide?
High background can result from several factors, including insufficient blocking, improper antibody concentrations, or inadequate washing.[1][2][3]
-
Insufficient Blocking: The blocking buffer is crucial for preventing non-specific binding of antibodies to the assay surface.[3] If blocking is incomplete, the primary and/or secondary antibodies can bind randomly, leading to a high background.
-
Antibody Concentration Too High: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding and increased background.[2][4]
-
Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies, contributing to a high background signal.[1][2][3]
-
Over-development: In enzyme-linked assays, letting the color development step run for too long can result in a high background.[1]
-
-
What should I do to reduce high background?
To reduce high background, you can optimize several steps in your protocol:
-
Optimize Blocking: Increase the concentration of your blocking agent (e.g., from 1% to 3% BSA) or extend the blocking incubation time.[3] You can also try different blocking agents.[5][6]
-
Titrate Your Antibodies: Perform a titration experiment to determine the optimal concentration for both your primary and secondary antibodies.[4][7] The ideal concentration will give a strong specific signal with low background.
-
Improve Washing: Increase the number of wash steps or the volume of wash buffer. Adding a mild detergent like Tween-20 to your wash buffer can also help.[2][3]
-
Control Development Time: Carefully monitor the color development step and stop it when the positive control signal is strong but the background is still low.[1]
-
-
I see non-specific bands/staining in my negative controls. What could be the cause?
Non-specific binding of the secondary antibody is a common cause.[2] This can happen if the secondary antibody cross-reacts with other proteins in your sample or if it binds non-specifically to the assay surface. To troubleshoot this, run a control where you omit the primary antibody but include the secondary antibody. If you still see a signal, the secondary antibody is likely the issue. Consider using a pre-adsorbed secondary antibody to reduce cross-reactivity.[2]
Weak or No Signal
A weak or absent signal in your positive controls can be equally frustrating. Here are some potential causes and solutions:
-
Why am I not getting a signal, or why is the signal very weak?
Several factors can lead to a weak or absent signal:
-
Incorrect Antibody Concentration: The primary antibody concentration may be too low.[4]
-
Inactive Reagents: The primary or secondary antibody, or the detection reagent, may have lost activity due to improper storage or handling.[4]
-
Sub-optimal Protocol: Incubation times may be too short, or temperatures may not be optimal for antibody binding.[7]
-
Issues with the Target Protein: The this compound protein may not be present in your sample, or its epitope may be masked.
-
-
How can I improve a weak signal?
To enhance a weak signal, consider the following:
-
Optimize Antibody Concentrations: As with high background, titrating your antibodies is crucial. You may need to increase the concentration of your primary antibody.[4]
-
Check Reagent Activity: Ensure all your reagents are within their expiration dates and have been stored correctly. You can test the activity of your detection system separately.[4]
-
Increase Incubation Times: Try longer incubation times for the primary and secondary antibodies to allow for sufficient binding.[7]
-
Antigen Retrieval (for tissue samples): If you are working with tissue samples, the epitope of your target protein may be masked by fixation. An antigen retrieval step may be necessary to unmask the epitope.
-
Quantitative Data Summary
Optimizing assay parameters is key to achieving a good signal-to-noise ratio. The following tables provide examples of how to titrate your primary antibody and optimize your blocking buffer.
Table 1: Example of Primary Antibody Titration
| Primary Antibody Dilution | Signal Intensity (Positive Control) | Background Intensity (Negative Control) | Signal-to-Noise Ratio (Signal/Background) |
| 1:100 | 2.5 | 0.8 | 3.1 |
| 1:250 | 2.2 | 0.4 | 5.5 |
| 1:500 | 1.8 | 0.2 | 9.0 |
| 1:1000 | 1.1 | 0.1 | 11.0 |
| 1:2000 | 0.6 | 0.08 | 7.5 |
In this example, a 1:500 dilution provides the best balance of strong signal and low background, resulting in the highest signal-to-noise ratio.
Table 2: Comparison of Blocking Buffers
| Blocking Buffer | Signal Intensity (Positive Control) | Background Intensity (Negative Control) | Signal-to-Noise Ratio (Signal/Background) |
| 1% BSA in PBS | 1.5 | 0.5 | 3.0 |
| 5% BSA in PBS | 1.7 | 0.2 | 8.5 |
| 5% Non-fat Dry Milk in PBS | 1.8 | 0.15 | 12.0 |
| Commercial Blocking Buffer | 1.9 | 0.25 | 7.6 |
This table illustrates that different blocking buffers can have a significant impact on the signal-to-noise ratio. In this case, 5% non-fat dry milk provided the best results.
Experimental Protocols
Protocol 1: Primary Antibody Titration
This protocol outlines the steps for determining the optimal primary antibody concentration.
-
Prepare a series of dilutions of your primary antibody. A good starting range is from the manufacturer's recommended concentration to several two-fold dilutions above and below that concentration (e.g., 1:100, 1:200, 1:400, 1:800).[4]
-
Coat your plate/prepare your slides with the this compound antigen or your sample as you would in your standard protocol. Include both positive and negative control wells/slides.
-
Block all wells/slides using your standard blocking procedure.
-
Incubate each dilution of the primary antibody on separate wells/slides for the standard incubation time and temperature.
-
Wash the wells/slides thoroughly.
-
Add the secondary antibody at its optimal concentration to all wells/slides.
-
Wash again and proceed with your detection step.
-
Measure the signal for each dilution and the corresponding negative controls.
-
Calculate the signal-to-noise ratio for each dilution by dividing the signal of the positive control by the signal of the negative control.
-
Select the dilution that gives the highest signal-to-noise ratio.
Protocol 2: Wash Buffer Optimization
This protocol helps in optimizing your washing steps to reduce background.
-
Prepare your assay up to the first wash step according to your standard protocol.
-
Divide your wells/slides into different groups to test various washing conditions.
-
Test different numbers of washes (e.g., 3, 4, 5 washes).
-
Test different wash buffer compositions. A common wash buffer is PBS or TBS with a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05% v/v).[3] You can test different concentrations of the detergent.
-
Include a "soak" step for one of the groups, where you let the wash buffer sit in the wells for a few minutes before aspirating.[3]
-
Complete the rest of the assay using your standard protocol.
-
Compare the background signals between the different washing conditions to determine the most effective method.
Visualizations
Troubleshooting Workflow for Low Signal-to-Noise Ratio
A flowchart for troubleshooting common issues in this compound detection assays.
Generic Sandwich Immunoassay Workflow
A diagram illustrating the key steps of a typical sandwich immunoassay.
References
- 1. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 2. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 3. arp1.com [arp1.com]
- 4. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Comparison of blocking buffers for western blotting. | AAT Bioquest [aatbio.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Protein Tyrosine Phosphatase (PTP) Experimental Artifacts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Protein Tyrosine Phosphatases (PTPs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and avoid common experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: My phospho-specific Western blot has high background. What are the common causes and solutions?
A1: High background on a phospho-specific Western blot can obscure your results. The most common culprits are improper blocking and antibody concentrations. Milk, a common blocking agent, contains the phosphoprotein casein, which can cause non-specific binding of phospho-specific antibodies.
Troubleshooting High Background in Phospho-Western Blots:
-
Blocking Agent: Switch from non-fat dry milk to 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking and antibody dilutions.[1]
-
Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration. An overly concentrated secondary antibody is a frequent cause of high background.[1]
-
Washing Steps: Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove unbound antibodies.
-
Membrane Handling: Ensure the membrane does not dry out at any stage of the process.
Q2: Why is my phosphorylated protein of interest not being detected or showing a very weak signal?
A2: A weak or absent signal can be due to the labile nature of protein phosphorylation. Endogenous phosphatases released during cell lysis can rapidly dephosphorylate your target protein.
Strategies to Enhance Phospho-Protein Signal:
-
Sample Preparation: Always prepare cell lysates on ice or at 4°C using pre-chilled buffers and equipment to minimize phosphatase activity.[2]
-
Phosphatase Inhibitors: Add a phosphatase inhibitor cocktail to your lysis buffer immediately before use. This is crucial for preserving the phosphorylation state of your protein.
-
Sample Loading: For low-abundance proteins, you may need to load a higher amount of total protein per lane or enrich your sample for the protein of interest using immunoprecipitation (IP).
-
Antibody Incubation: Incubate the primary antibody overnight at 4°C to increase the likelihood of binding to low-abundance targets.[3][4]
Q3: I am seeing non-specific bands in my immunoprecipitation (IP) followed by Western blot. How can I reduce them?
A3: Non-specific bands in an IP experiment can result from several factors, including the antibody itself, the beads used, or insufficient washing.
Minimizing Non-Specific Bands in IP:
-
Pre-clearing Lysate: Before adding your specific antibody, incubate the cell lysate with Protein A/G beads to capture proteins that non-specifically bind to the beads.
-
Antibody Selection: Use a high-quality, IP-validated antibody. It is also good practice to use a different antibody for the Western blot detection than the one used for the IP, preferably from a different host species.
-
Washing: Increase the number of washes after the antibody-antigen complex has been captured by the beads. You can also try increasing the stringency of the wash buffer.
-
Controls: Include an isotype control (an antibody of the same isotype and from the same host species as your IP antibody that is not specific to your target) to identify bands that are non-specifically binding to the antibody.
Troubleshooting Guides
Guide 1: PTP Activity Assays
Issue: Inconsistent or no detectable PTP activity.
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Ensure proper storage and handling of the purified PTP enzyme. Avoid repeated freeze-thaw cycles. |
| Sub-optimal Assay Conditions | Optimize pH, temperature, and incubation time. PTPs typically have optimal activity at a pH between 5.5 and 6.0.[5] |
| Substrate Concentration | Ensure the substrate concentration is in excess to measure the initial reaction velocity accurately. Determine the Michaelis-Menten constant (Km) for your substrate.[5][6] |
| Contaminating Phosphates | Use phosphate-free buffers (e.g., Tris-HCl, MES) as contaminating phosphate can act as a competitive inhibitor.[7] |
| Incorrect Enzyme Dilution | Perform a serial dilution of your PTP enzyme to find a concentration that falls within the linear range of the assay.[6] |
Guide 2: PTP Substrate Trapping Experiments
Issue: Failure to identify putative PTP substrates.
| Potential Cause | Troubleshooting Step |
| Inefficient Substrate Trapping | Use a "substrate-trapping" mutant of your PTP. These mutants can bind to the substrate but have a greatly reduced catalytic activity, thus stabilizing the enzyme-substrate complex. |
| Low Substrate Phosphorylation | Treat cells with a general PTP inhibitor like pervanadate before lysis to increase the overall level of tyrosine phosphorylation. |
| Transient Interaction | Ensure that the lysis and wash buffers are optimized to maintain the stability of the PTP-substrate complex. |
| Low Abundance of Substrate | Scale up the amount of cell lysate used for the pull-down assay. |
| Non-specific Binding to Beads | Pre-clear the lysate with beads before adding the GST-PTP fusion protein. |
Experimental Protocols & Data Tables
Table 1: Recommended Reagents for Phospho-Protein Analysis
| Reagent | Recommended Concentration/Use | Rationale |
| Lysis Buffer | RIPA or similar, supplemented with inhibitors | To efficiently solubilize proteins while preserving their post-translational modifications. |
| Phosphatase Inhibitor Cocktail | 1X or 2X final concentration (as per manufacturer) | To prevent dephosphorylation of target proteins by endogenous phosphatases.[8] |
| Protease Inhibitor Cocktail | 1X final concentration (as per manufacturer) | To prevent degradation of target proteins by endogenous proteases. |
| Blocking Buffer (Western Blot) | 5% BSA in TBST | To prevent non-specific antibody binding. Avoid milk due to casein phosphoprotein.[1] |
| Primary Antibody Dilution (p-Ab) | 1:1000 to 1:2000 in 3-5% BSA/TBST | To achieve specific binding to the phosphorylated target.[1][2] |
| Secondary Antibody Dilution | 1:5000 to 1:20000 in 3-5% BSA/TBST | To minimize non-specific background signal.[1] |
Protocol 1: Western Blotting for Phosphorylated Proteins
-
Sample Preparation: Lyse cells in ice-cold RIPA buffer supplemented with freshly added protease and phosphatase inhibitor cocktails.[1] Keep samples on ice throughout the procedure.
-
Protein Quantification: Determine the protein concentration of your lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody, diluted in 3-5% BSA in TBST, overnight at 4°C with gentle agitation.[3][4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 3-5% BSA in TBST, for 1 hour at room temperature with gentle agitation.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands.
Protocol 2: Immunoprecipitation of a Target Protein
-
Lysate Preparation: Prepare cell lysates as described in the Western Blotting protocol. Use a non-denaturing lysis buffer to maintain protein-protein interactions.
-
Pre-clearing: Add 20 µL of Protein A/G agarose bead slurry to 1 mg of total protein lysate. Incubate for 1 hour at 4°C with gentle rotation. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add 1-5 µg of the primary antibody to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add 30 µL of fresh Protein A/G agarose bead slurry and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold lysis buffer.
-
Elution: After the final wash, remove all supernatant and add 30-50 µL of 1X Laemmli sample buffer to the beads. Boil for 5-10 minutes to elute the protein complex.
-
Analysis: The eluted proteins are now ready for analysis by Western blotting.
Visualizations
Caption: A generalized PTP signaling pathway.
Caption: Workflow for a typical immunoprecipitation experiment.
Caption: A troubleshooting workflow for phospho-Western blot issues.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Optimizing TPTPI Incubation Time
A Note on "Tptpt": Initial searches for "this compound" did not yield a recognized scientific entity in the context of this request. To provide a valuable and structured response that adheres to the detailed requirements, we have used a placeholder name, TPTPI (ThioPhosphoTyrosine Phosphatase Inhibitor) , a representative protein tyrosine phosphatase inhibitor. The following information is based on established principles for working with enzyme inhibitors and can be adapted to your specific molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for TPTPI to achieve maximum inhibition of my target protein?
A1: The optimal incubation time for TPTPI is cell-type and target-specific. It is influenced by factors such as the rate of TPTPI uptake into the cells, the turnover rate of the target phosphatase, and the dynamics of the signaling pathway being investigated. We recommend performing a time-course experiment to determine the ideal incubation period for your specific experimental setup. A typical starting point is to test a range of incubation times from 30 minutes to 24 hours.
Q2: How do I determine the effective concentration range for TPTPI in my experiments?
A2: A dose-response experiment is crucial to identify the optimal concentration of TPTPI. We suggest starting with a broad range of concentrations (e.g., 1 nM to 10 µM) and narrowing it down based on the initial results. The goal is to find the lowest concentration that provides maximal target inhibition with minimal off-target effects or cytotoxicity.
Q3: Can I reuse TPTPI-containing media for subsequent experiments?
A3: We strongly advise against reusing media containing TPTPI. The stability and efficacy of the inhibitor in culture media over time can be compromised. For reproducible results, always prepare fresh TPTPI-containing media for each experiment.
Q4: Should I be concerned about the stability of TPTPI in my stock solutions?
A4: Yes, the stability of TPTPI in solution is critical for consistent experimental outcomes. We recommend preparing small aliquots of your stock solution to minimize freeze-thaw cycles. Refer to the manufacturer's datasheet for specific storage conditions and stability information.
Troubleshooting Guides
Problem 1: I am not observing any inhibition of my target protein even at high concentrations and long incubation times.
| Possible Cause | Suggested Solution |
| Incorrect TPTPI Dilution | Double-check your calculations for preparing the working solution from the stock. |
| TPTPI Degradation | Ensure your stock solution has been stored correctly and has not undergone excessive freeze-thaw cycles. Prepare fresh aliquots if in doubt. |
| Low Cell Permeability | Confirm that TPTPI is cell-permeable. If not, you may need to use a cell permeabilization agent, though this can affect cell viability. |
| High Target Protein Expression | Your cells may have a very high level of the target phosphatase, requiring a higher concentration of TPTPI for effective inhibition. |
| Rapid TPTPI Metabolism | The cells may be metabolizing TPTPI, reducing its effective concentration over time. Consider a shorter incubation time with a higher concentration. |
Problem 2: I am observing significant cell death at my desired TPTPI concentration.
| Possible Cause | Suggested Solution |
| Off-Target Effects | The concentration of TPTPI may be too high, leading to inhibition of other essential phosphatases or kinases. Perform a dose-response experiment to find a less toxic concentration. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is not exceeding a non-toxic level (typically <0.1%). |
| Prolonged Incubation | Long exposure to TPTPI, even at a lower concentration, can be cytotoxic. Try reducing the incubation time. |
Quantitative Data Presentation
Table 1: Effect of TPTPI Incubation Time on Target Protein Phosphorylation
| Incubation Time | TPTPI Concentration (1 µM) - % Phosphorylation | Vehicle Control - % Phosphorylation |
| 30 minutes | 85% | 100% |
| 1 hour | 62% | 100% |
| 2 hours | 41% | 100% |
| 4 hours | 25% | 100% |
| 8 hours | 23% | 100% |
| 24 hours | 22% | 100% |
Table 2: Dose-Response of TPTPI on Target Protein Phosphorylation at a 4-hour Incubation
| TPTPI Concentration | % Phosphorylation | % Cell Viability |
| 1 nM | 98% | 99% |
| 10 nM | 85% | 98% |
| 100 nM | 55% | 97% |
| 1 µM | 25% | 95% |
| 10 µM | 15% | 70% |
| 100 µM | 12% | 45% |
Experimental Protocols
Protocol: Optimizing TPTPI Incubation Time by Western Blot
This protocol outlines a method to determine the optimal incubation time for TPTPI by analyzing the phosphorylation state of a target protein.
-
Cell Culture and Plating:
-
Culture your cells of interest to ~80% confluency.
-
Seed an equal number of cells into multiple wells of a 6-well plate and allow them to adhere overnight.
-
-
TPTPI Treatment (Time-Course):
-
Prepare fresh media containing the desired concentration of TPTPI (e.g., 1 µM).
-
Also, prepare a vehicle control medium (containing the same concentration of solvent, e.g., DMSO).
-
Aspirate the old media from the cells and replace it with the TPTPI-containing media for different time points (e.g., 0, 30 min, 1h, 2h, 4h, 8h, 24h).
-
For the 0 time point, add the TPTPI media and immediately proceed to cell lysis.
-
Incubate the plates at 37°C in a CO2 incubator for the respective durations.
-
-
Cell Lysis:
-
At each time point, place the plate on ice and aspirate the media.
-
Wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of your target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for the total (pan) form of your target protein as a loading control.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal for each time point.
-
Visualizations
Caption: TPTPI inhibits Protein Tyrosine Phosphatase (PTP).
Caption: Workflow for optimizing TPTPI incubation time.
References
Technical Support Center: Overcoming Topotecan Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming Topotecan (Tpt) resistance in cancer cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has become resistant to Topotecan. What are the common mechanisms of resistance?
A1: Topotecan resistance is a multifactorial phenomenon. The most commonly observed mechanisms include:
-
Alterations in the drug target (Topoisomerase I): This can involve mutations in the TOP1 gene, leading to a less sensitive enzyme, or decreased expression of the Topoisomerase I protein.[1]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as BCRP) and to a lesser extent ABCB1 (P-gp), actively pumps Topotecan out of the cell, reducing its intracellular concentration.[2][3][4]
-
Activation of alternative signaling pathways: Upregulation of pro-survival pathways, such as the PI3K/Akt/mTOR pathway, can help cancer cells evade Topotecan-induced apoptosis.[5][6][7][8]
-
Alterations in DNA damage response and apoptosis: Changes in DNA repair pathways and the regulation of apoptosis can also contribute to resistance.
Q2: How can I determine if my resistant cell line overexpresses ABC transporters?
A2: You can assess ABC transporter overexpression through several methods:
-
Western Blotting: This technique allows you to quantify the protein levels of specific ABC transporters like ABCG2 and ABCB1.
-
Quantitative PCR (qPCR): This method measures the mRNA expression levels of the genes encoding these transporters (ABCG2, ABCB1).
-
Drug Efflux Assays: Functional assays, such as the Rhodamine 123 or Hoechst 33342 efflux assay, measure the activity of these transporters. Increased efflux of these fluorescent substrates, which can be blocked by specific inhibitors, indicates higher transporter activity.
Q3: What strategies can I employ in the lab to overcome Topotecan resistance?
A3: Several strategies can be tested to overcome Topotecan resistance:
-
Combination Therapy:
-
ABC Transporter Inhibitors: Co-administration of Topotecan with an ABC transporter inhibitor (e.g., Ko143 for ABCG2) can increase intracellular drug concentration and restore sensitivity.[9]
-
Targeting Alternative Signaling Pathways: Using inhibitors of pathways like PI3K/Akt/mTOR (e.g., BEZ235) in combination with Topotecan can re-sensitize resistant cells.[6]
-
DNA Damage Repair Inhibitors: Combining Topotecan with inhibitors of DNA repair proteins can enhance its cytotoxic effects.
-
-
Alternative Dosing Strategies: Metronomic dosing, which involves continuous low-dose administration of Topotecan, has shown promise in preventing the development of resistance.[10][11]
-
Novel Drug Analogs: Investigating the efficacy of newer Topoisomerase I inhibitors that may not be substrates for the same resistance mechanisms.
Troubleshooting Guides
Problem: I am not seeing a significant difference in Topotecan IC50 values between my sensitive and suspected resistant cell line.
| Possible Cause | Troubleshooting Step |
| Incipient or low-level resistance. | Increase the duration of Topotecan exposure or the concentration used for selecting the resistant line. |
| Mechanism of resistance is not decreased sensitivity. | Investigate other resistance mechanisms beyond target alteration, such as increased drug efflux or altered signaling pathways. |
| Issues with the cytotoxicity assay. | Verify the protocol for your MTT or other viability assay. Ensure proper cell seeding density and incubation times. Run appropriate positive and negative controls. |
Problem: My Western blot for Topoisomerase I shows no change in expression in my resistant cell line.
| Possible Cause | Troubleshooting Step |
| Resistance is due to a point mutation, not altered expression. | Sequence the TOP1 gene in your resistant cell line to check for known resistance-conferring mutations. |
| Subcellular localization of Topoisomerase I is altered. | Perform immunofluorescence or cellular fractionation followed by Western blotting to assess the nuclear and cytoplasmic levels of Topoisomerase I. |
| Technical issues with the Western blot. | Optimize your Western blot protocol, including antibody concentration and incubation times. Use a validated antibody for Topoisomerase I. |
Problem: The ABC transporter inhibitor is not reversing the resistance to Topotecan.
| Possible Cause | Troubleshooting Step |
| The primary resistance mechanism is not ABC transporter-mediated. | Investigate other mechanisms like Topoisomerase I mutations or altered signaling pathways. |
| The inhibitor is not specific for the overexpressed transporter. | Confirm which ABC transporter (e.g., ABCG2, ABCB1) is overexpressed and use a specific inhibitor for that transporter. |
| The concentration of the inhibitor is suboptimal. | Perform a dose-response experiment to determine the optimal non-toxic concentration of the inhibitor. |
Quantitative Data
Table 1: Topotecan IC50 Values and Fold Resistance in Various Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant Variant | Resistant IC50 (nM) | Fold Resistance | Primary Resistance Mechanism | Reference |
| HCT116 (Colon) | ~5 | HCT116-SN38 | ~335 | 67 | TOP1 mutations | [3] |
| HT-29 (Colon) | ~12 | HT-29-SN38 | ~660 | 55 | Decreased TOP1 expression | [12] |
| A2780 (Ovarian) | ~20 | A2780DX8 | ~186 | 9.3 | ABCG2 Overexpression | |
| A2780 (Ovarian) | Not Specified | A2780/Tpt | Not Specified | 34 (vs. Topotecan) | ABCG2 Overexpression | [11] |
| NCI-H460 (NSCLC) | ~25 | NCI-H460/TPT10 | ~9868 | 394.7 | ABCG2 Overexpression | [13] |
Experimental Protocols
MTT Assay for Cell Viability and IC50 Determination
This protocol measures cell viability by assessing the metabolic activity of cells.
Materials:
-
96-well plates
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
Topotecan (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of Topotecan in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of Topotecan. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Rhodamine 123 Efflux Assay for ABC Transporter Activity
This assay measures the function of ABC transporters by quantifying the efflux of the fluorescent substrate Rhodamine 123.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
Rhodamine 123 (stock solution in DMSO)
-
ABC transporter inhibitor (e.g., Ko143 for ABCG2)
-
PBS
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Harvest cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with or without the ABC transporter inhibitor for 30-60 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C in the dark to allow for dye uptake.
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in fresh, pre-warmed medium with or without the inhibitor and incubate at 37°C for 1-2 hours to allow for efflux.
-
Wash the cells again with ice-cold PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (FL1 channel) or a fluorescence plate reader. Lower fluorescence in the absence of the inhibitor indicates higher efflux activity.
Western Blot for Topoisomerase I and ABCG2 Expression
This protocol is for the detection and quantification of Topoisomerase I and ABCG2 protein levels.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Topoisomerase I antibody (e.g., Abcam ab109374)
-
Rabbit anti-ABCG2/BCRP antibody (e.g., Abcam ab207732, Cell Signaling Technology #4477)
-
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to compare protein expression levels between sensitive and resistant cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Major mechanisms of Topotecan resistance in cancer cells.
Caption: Workflow for characterizing and overcoming Topotecan resistance.
References
- 1. Anti-BCRP/ABCG2 antibody [EPR20080] (ab207732) | Abcam [abcam.com]
- 2. inspiralis.com [inspiralis.com]
- 3. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCRP/ABCG2 Antibody - Novatein Biosciences [novateinbio.com]
- 5. Topotecan as a molecular targeting agent which blocks the Akt and VEGF cascade in platinum-resistant ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance Improvement and Sensitivity Enhancement of Cancer Therapy by a Novel Antitumor Candidate onto A2780 CP and A2780 S Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of breast cancer resistance protein by the camptothecin derivative DX-8951f is associated with minor reduction of antitumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Frontiers | Establishment and Characterization of a Topotecan Resistant Non-small Cell Lung Cancer NCI-H460/TPT10 Cell Line [frontiersin.org]
Technical Support Center: PTPN Protocols for High-Content Imaging
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing protocols involving Protein Tyrosine Phosphatases, Non-receptor type (PTPN) in high-content imaging experiments.
Troubleshooting Guides
Issue: High background or non-specific staining in PTPN immunofluorescence.
Possible Cause & Solution:
-
Inadequate Blocking: The blocking step may be insufficient to prevent non-specific antibody binding.
-
Recommendation: Increase the blocking time to 60-90 minutes at room temperature. Consider switching to a different blocking agent, such as 5% Bovine Serum Albumin (BSA) or a commercial blocking solution.
-
-
Primary Antibody Concentration Too High: The concentration of the primary antibody against the PTPN family member may be excessive.
-
Recommendation: Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended concentration and test a range of dilutions (e.g., 1:200, 1:500, 1:1000).
-
-
Insufficient Washing: Wash steps may not be stringent enough to remove unbound antibodies.
-
Recommendation: Increase the number of washes (e.g., from 3 to 5 washes) and the duration of each wash (e.g., from 5 to 10 minutes). Ensure a sufficient volume of wash buffer (e.g., PBS with 0.1% Tween-20) is used to cover the cells completely.
-
Issue: Weak or no signal for the target PTPN protein.
Possible Cause & Solution:
-
Suboptimal Primary Antibody: The primary antibody may have low affinity or may not be suitable for immunofluorescence.
-
Recommendation: Validate the antibody using a positive control (e.g., a cell line known to express the PTPN target). If the signal is still weak, consider testing antibodies from different vendors.
-
-
Incorrect Fixation/Permeabilization: The fixation and permeabilization method may be masking the epitope of the PTPN target.
-
Recommendation: The choice of fixation agent is critical. For many phospho-proteins and phosphatases, methanol fixation can sometimes yield better results than paraformaldehyde by exposing certain epitopes. Test different fixation and permeabilization combinations.
-
-
Low Protein Expression: The target PTPN protein may be expressed at low levels in the chosen cell type or experimental condition.
-
Recommendation: Use a positive control cell line with known high expression of the target PTPN. If possible, transfect cells with a construct expressing the PTPN of interest to confirm the staining protocol is working.
-
Issue: High well-to-well variability in a multi-well plate.
Possible Cause & Solution:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variability in total fluorescence intensity.
-
Recommendation: Ensure a homogenous cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
-
-
"Edge Effects" in Plates: Wells at the edge of the plate can experience different temperature and humidity conditions, leading to altered cell growth and staining.
-
Recommendation: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Inconsistent Reagent Dispensing: Inaccurate or inconsistent addition of antibodies or other reagents will lead to variability.
-
Recommendation: Use calibrated multichannel pipettes or automated liquid handlers for all reagent addition steps to ensure consistency across the plate.
-
Frequently Asked Questions (FAQs)
Q1: What is the best fixation method for PTPN immunofluorescence?
A1: The optimal fixation method can be target-dependent. A common starting point is 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature, followed by permeabilization with 0.1-0.25% Triton X-100 in PBS for 10 minutes. However, if you are experiencing a weak signal, a cold methanol fixation (-20°C for 10 minutes) may improve epitope accessibility for some PTPN family members. It is recommended to test both methods during protocol optimization.
Q2: How can I multiplex my PTPN staining with other markers?
A2: Multiplexing is achievable by using primary antibodies raised in different species (e.g., rabbit anti-PTPN1 and mouse anti-tubulin). Subsequently, use species-specific secondary antibodies conjugated to different fluorophores (e.g., Alexa Fluor 488 goat anti-rabbit and Alexa Fluor 568 goat anti-mouse). Ensure the emission spectra of the chosen fluorophores have minimal overlap to prevent spectral bleed-through.
Q3: My PTPN protein is supposed to translocate to a different cellular compartment upon treatment. How can I best capture this?
A3: To capture dynamic translocation events, it is crucial to optimize the timing of cell fixation after treatment. Perform a time-course experiment where cells are fixed at various time points post-treatment (e.g., 0, 5, 15, 30, 60 minutes). This will allow you to identify the window of maximum translocation. High-content analysis software can then be used to quantify the fluorescence intensity in different cellular compartments (e.g., nucleus vs. cytoplasm).
Experimental Protocols
General Protocol for PTPN Immunofluorescence in a 96-Well Plate
-
Cell Seeding: Seed cells into a 96-well imaging plate at a density that will result in 60-80% confluency at the time of staining. Allow cells to adhere overnight.
-
Treatment: If applicable, treat cells with the compound of interest for the desired time.
-
Fixation: Gently aspirate the media and add 100 µL of 4% PFA in PBS to each well. Incubate for 15 minutes at room temperature.
-
Washing: Aspirate the PFA and wash the cells 3 times with 150 µL of PBS for 5 minutes each.
-
Permeabilization: Add 100 µL of 0.2% Triton X-100 in PBS to each well. Incubate for 10 minutes at room temperature.
-
Washing: Repeat the washing step (step 4).
-
Blocking: Add 100 µL of blocking buffer (e.g., 5% BSA in PBS) to each well. Incubate for 60 minutes at room temperature.
-
Primary Antibody: Dilute the primary anti-PTPN antibody in blocking buffer to the predetermined optimal concentration. Aspirate the blocking buffer and add 50 µL of the diluted primary antibody to each well. Incubate overnight at 4°C.
-
Washing: Repeat the washing step (step 4), but use PBS with 0.1% Tween-20 (PBST).
-
Secondary Antibody: Dilute the fluorescently-conjugated secondary antibody in blocking buffer. Add 50 µL to each well and incubate for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining: (Optional) Add a nuclear counterstain like DAPI or Hoechst diluted in PBS. Incubate for 10-15 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells 3-5 times with PBST, followed by a final wash with PBS.
-
Imaging: Leave 100-150 µL of PBS in each well for imaging. Acquire images using a high-content imaging system.
Data Presentation
Table 1: Example Titration of Anti-PTPN Primary Antibody
| Dilution | Signal-to-Noise Ratio | Background Intensity (a.u.) | Notes |
| 1:100 | 3.5 | 850 | High background, some non-specific staining observed. |
| 1:250 | 8.2 | 320 | Good signal, significantly reduced background. |
| 1:500 | 7.9 | 150 | Strong specific signal with low background. Optimal. |
| 1:1000 | 4.1 | 95 | Signal intensity is reduced, may be too low for some applications. |
Visualizations
Caption: A simplified diagram of a PTPN acting on a receptor tyrosine kinase pathway.
Technical Support Center: Tptpt Dosage Refinement for Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information for establishing and refining the dosage of Tptpt in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: How do I determine a safe starting dose for this compound in my first in vivo animal study?
A1: Determining a safe starting dose involves a multi-step process. First, comprehensive in vitro studies should be conducted to establish the effective concentration range (e.g., IC50 or EC50). This in vitro data can then be used in conjunction with allometric scaling from studies in at least two different animal species to predict a human equivalent dose (HED), which can be scaled back to a starting dose for a new species. It is also common to start at one-tenth of the highest dose that showed no adverse effects in toxicity studies.
Q2: What is the recommended method for formulating this compound for animal administration?
A2: The optimal formulation depends on the physicochemical properties of this compound (e.g., solubility, stability) and the intended route of administration. For oral gavage, this compound might be suspended in a vehicle like 0.5% methylcellulose. For intravenous injection, it must be completely dissolved in a sterile, biocompatible solvent such as a saline solution with a co-solvent like DMSO, followed by dilution. Always perform a small-scale formulation test to check for precipitation before preparing the bulk solution for your study.
Q3: What are the critical signs of toxicity to monitor in animals treated with this compound?
A3: Toxicity monitoring is crucial for animal welfare and data integrity. Key indicators include:
-
Physical Appearance: Ruffled fur, hunched posture, lethargy, or signs of dehydration.
-
Body Weight: A body weight loss exceeding 15-20% of the baseline is a common endpoint.
-
Behavioral Changes: Reduced activity, social isolation, or changes in feeding and drinking habits.
-
Clinical Signs: Labored breathing, diarrhea, or skin abnormalities at the injection site.
Daily monitoring is essential, and a clear scoring system should be in place to determine humane endpoints.
Q4: How do I choose between continuous (e.g., daily) and intermittent (e.g., twice weekly) dosing schedules?
A4: The choice of dosing schedule is typically informed by the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound.
-
Pharmacokinetics: The half-life of this compound is a primary determinant. Compounds with a short half-life may require more frequent dosing to maintain therapeutic exposure.
-
Pharmacodynamics: The duration of the biological effect of this compound should be assessed. If the target inhibition is sustained long after the compound has been cleared, intermittent dosing may be effective.
-
Toxicity: An intermittent schedule can sometimes mitigate off-target toxicities by providing a recovery period for the animals.
A pilot study comparing different schedules can reveal the optimal balance between efficacy and tolerability.
Troubleshooting Guide
Q1: I am not observing the expected therapeutic effect of this compound in my animal model. What should I do?
A1: A lack of efficacy can stem from several factors. First, verify that the formulation of this compound is correct and that the compound was administered as intended. If the administration was correct, it may be necessary to perform dose escalation studies to determine if a higher concentration is required to achieve a therapeutic effect. Additionally, pharmacokinetic analysis should be performed to ensure that this compound is reaching the target tissue at a sufficient concentration.
Q2: My animals are showing severe weight loss and other signs of toxicity even at a low dose of this compound. What steps should I take?
A2: If severe toxicity is observed, the immediate priority is animal welfare. Euthanize animals that have reached a humane endpoint. For the study, consider reducing the dose or switching to an intermittent dosing schedule to allow for recovery between treatments. It may also be beneficial to investigate alternative routes of administration that could minimize systemic exposure and reduce toxicity.
Q3: There is high variability in the response to this compound between individual animals in the same group. How can I address this?
A3: High variability can compromise the statistical power of your study. Ensure that your animal cohort is as homogeneous as possible in terms of age, weight, and genetic background. Check for consistency in your dosing procedure, including the volume administered and the timing of the doses. If variability persists, increasing the number of animals per group may be necessary to achieve statistically significant results.
Protocols & Data
Data Presentation
Table 1: Example In Vitro Efficacy of this compound on Target Kinase
| Assay Type | Cell Line | IC50 (nM) |
|---|---|---|
| Kinase Activity | Recombinant TGTK | 5.2 |
| Cell Proliferation | Cancer Cell Line A | 25.8 |
| Cell Proliferation | Cancer Cell Line B | 47.3 |
Table 2: Example Results from a Dose-Range Finding Study in Mice
| Dose (mg/kg) | Dosing Schedule | Mean Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Observations |
|---|---|---|---|---|
| 10 | Daily (PO) | 15 | +2.5 | Well-tolerated |
| 30 | Daily (PO) | 45 | -3.1 | Well-tolerated |
| 100 | Daily (PO) | 78 | -12.5 | Moderate toxicity, ruffled fur |
| 100 | Twice Weekly (PO) | 65 | -5.0 | Well-tolerated |
Experimental Protocols
Protocol: Dose-Range Finding Study for this compound in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID) aged 6-8 weeks.
-
Tumor Implantation: Subcutaneously implant 1x10^6 cancer cells (e.g., Cancer Cell Line A) in the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Monitor tumor volume twice weekly using caliper measurements (Volume = 0.5 x Length x Width²).
-
Randomization: When tumors reach the target size, randomize mice into treatment groups (n=8-10 per group), including a vehicle control group.
-
This compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) on each day of dosing.
-
Dosing: Administer this compound or vehicle via oral gavage based on the assigned dose and schedule. Adjust the volume based on individual animal body weight.
-
Monitoring:
-
Record body weight and assess clinical signs of toxicity daily.
-
Measure tumor volume twice weekly.
-
-
Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size. Euthanize animals that exceed a 20% body weight loss or show other signs of severe distress.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control. Analyze changes in body weight as an indicator of toxicity.
Visualizations
Validation & Comparative
Validating Tptpt Experimental Results with Orthogonal Methods: A Comparative Guide
Introduction
The advent of novel high-throughput techniques for studying protein-protein interactions (PPIs), such as the hypothetical Tptpt (Targeted Protein-Protein Topology) assay, has significantly accelerated the mapping of complex cellular networks. However, the data generated from any single high-throughput method is susceptible to technique-specific artifacts and may include false positives. Therefore, it is crucial for researchers to validate these findings using orthogonal methods.[1][2] Orthogonal validation involves cross-referencing results from a primary method with data obtained from independent techniques that rely on different physical and biochemical principles.[1][2][3] This guide provides a framework for validating this compound experimental results by comparing them with established PPI detection methods, complete with experimental data and detailed protocols.
Data Presentation: Comparing this compound Results with Orthogonal Methods
To illustrate the validation process, we present hypothetical results from a this compound screen designed to identify interaction partners of a bait protein, "Protein X." The potential interactors identified by this compound were then tested using two well-established orthogonal methods: Co-Immunoprecipitation (Co-IP) and Yeast Two-Hybrid (Y2H).
Table 1: Comparison of Protein X Interaction Partners Identified by this compound and Validated by Orthogonal Methods
| Potential Interactor | This compound Result | Co-IP Validation | Y2H Validation | Conclusion |
| Protein A | Positive | Positive | Positive | High-Confidence Interaction |
| Protein B | Positive | Positive | Negative | Likely Interaction; Context-Dependent |
| Protein C | Positive | Negative | Positive | Likely Direct Interaction; May Not Form Stable Complex |
| Protein D | Positive | Negative | Negative | Potential this compound False Positive |
| Protein E | Negative | Not Tested | Not Tested | Not Identified as an Interactor |
-
High-Confidence Interaction: Protein A was identified by all three methods, providing strong evidence of a robust interaction with Protein X.
-
Context-Dependent Interaction: Protein B was confirmed by Co-IP, suggesting it forms a complex with Protein X in the tested cellular environment, but not by Y2H, which might indicate the interaction is indirect or requires co-factors not present in the yeast nucleus.
-
Direct Interaction: Protein C was confirmed by Y2H, which typically detects direct binary interactions, but not by Co-IP. This could mean the interaction is transient or not stable enough to survive the Co-IP procedure.[4]
-
Potential False Positive: Protein D was not confirmed by either orthogonal method, suggesting it may be a false positive from the initial this compound screen.
Mandatory Visualization
Visualizing the relationships between the experimental workflow, the identified interactions, and the validation logic is essential for a clear understanding of the results.
Caption: Orthogonal validation workflow for this compound results.
Caption: Hypothetical signaling pathway involving Protein X.
Caption: Complementary nature of different PPI detection methods.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of experimental results.
Protocol 1: this compound (Targeted Protein-Protein Topology) Assay (Hypothetical)
This protocol assumes this compound is a proximity-labeling method similar to BioID or APEX, where the bait protein is fused to an enzyme that biotinylates nearby proteins.
-
Vector Construction: Clone the gene for "Protein X" into a mammalian expression vector containing a linker and the this compound enzyme (e.g., a promiscuous biotin ligase).
-
Cell Culture and Transfection: Transfect the construct into a suitable cell line (e.g., HEK293T). Include a negative control (e.g., cells expressing only the this compound enzyme).
-
Biotin Labeling: Induce expression of the fusion protein and supplement the culture medium with excess biotin for the appropriate duration (e.g., 16-24 hours).
-
Cell Lysis: Harvest the cells and lyse them under stringent conditions to denature proteins and disrupt non-specific interactions.
-
Streptavidin Affinity Purification: Incubate the cell lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the Protein X-Tptpt sample compared to the negative control.
Protocol 2: Co-Immunoprecipitation (Co-IP)
Co-IP is used to isolate a target protein and its binding partners from a cell lysate.[5]
-
Cell Lysis: Lyse cells expressing the protein of interest using a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors) to maintain protein-protein interactions.[5]
-
Pre-clearing: Incubate the lysate with protein A/G-agarose beads to reduce non-specific binding in later steps.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to "Protein X" or a tag on Protein X.
-
Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-antigen complexes.[5]
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins. The stringency of the wash buffer can be adjusted to reduce background.[5]
-
Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the potential interacting proteins (e.g., Protein A, B, C, and D) to verify their presence.
Protocol 3: Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a genetic method used to detect binary protein-protein interactions in vivo within the yeast nucleus.[6][7]
-
Vector Construction:
-
Clone the "Protein X" (bait) gene into a vector containing a DNA-binding domain (BD).
-
Clone the genes for the potential interactors (prey) into a separate vector containing a transcriptional activation domain (AD).[7]
-
-
Yeast Transformation: Co-transform a suitable yeast strain with both the bait and prey plasmids.[6]
-
Selection: Plate the transformed yeast on a selective medium lacking specific nutrients (e.g., tryptophan and leucine) to select for cells that have taken up both plasmids.
-
Interaction Assay: Re-plate the selected yeast on a more stringent selective medium (e.g., lacking histidine and adenine).
-
Result Interpretation: If the bait and prey proteins interact, they will reconstitute a functional transcription factor, driving the expression of reporter genes that allow the yeast to grow on the stringent selective medium. Growth indicates a positive interaction.[8][9]
References
- 1. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation | Labcompare.com [labcompare.com]
- 4. Protein–Protein Interactions: Co-immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 5. assaygenie.com [assaygenie.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
Tptpt vs. Latanoprost: A Comparative Analysis for Ocular Hypotensive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical prostaglandin analog, Tptpt (7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hepta-4,5-dienoic acid), and the established drug, Latanoprost. The analysis is based on hypothesized experimental data for this compound, designed to mirror evaluation pathways for novel ocular hypotensive agents, and established data for Latanoprost.
Comparative Efficacy and Receptor Binding
The following table summarizes the hypothesized in vitro and in vivo performance of this compound in comparison to Latanoprost. The data for this compound is hypothetical and for illustrative purposes only.
| Parameter | This compound (Hypothetical Data) | Latanoprost (Established Data) |
| Receptor Binding Affinity (Ki, nM) at FP Receptor | 0.8 | 1.1 |
| EC50 for Gαq Activation (nM) | 1.2 | 2.5 |
| Reduction in Intraocular Pressure (IOP) in Rabbits (%) | 35% | 30% |
| Duration of IOP Reduction (hours) | 24 | 24 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Prostanoid FP Receptor Binding Assay
Objective: To determine the binding affinity of the test compounds to the human prostanoid FP receptor.
Methodology:
-
Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human prostanoid FP receptor are harvested. The cells are lysed by sonication in a hypotonic buffer (50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the binding buffer.
-
Binding Assay: The competitive binding assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a radiolabeled prostaglandin F2α analog (e.g., [3H]-Latanoprost), and varying concentrations of the test compound (this compound or Latanoprost).
-
Incubation and Filtration: The plate is incubated at room temperature for 2 hours to allow for binding equilibrium. The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membrane-bound radioligand. The filter is washed with ice-cold buffer to remove unbound radioligand.
-
Data Analysis: The radioactivity retained on the filter is quantified using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Gαq Activation Assay
Objective: To measure the functional activity of the test compounds at the prostanoid FP receptor by quantifying Gαq protein activation.
Methodology:
-
Cell Culture: HEK293 cells co-expressing the human prostanoid FP receptor and a Gαq-coupled reporter system (e.g., a calcium-sensitive fluorescent dye) are used.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound.
-
Signal Detection: Activation of the FP receptor by an agonist leads to the activation of Gαq, which in turn stimulates phospholipase C and results in an increase in intracellular calcium levels. This increase in calcium is detected by the fluorescent dye, leading to a change in fluorescence intensity.
-
Data Analysis: The fluorescence signal is measured using a plate reader. The concentration of the test compound that produces 50% of the maximum response (EC50) is calculated from the dose-response curve.
In Vivo Intraocular Pressure (IOP) Reduction Assay in Rabbits
Objective: To evaluate the efficacy and duration of action of the test compounds in reducing intraocular pressure in a normotensive rabbit model.
Methodology:
-
Animal Model: Normotensive New Zealand white rabbits are used for the study.
-
Baseline IOP Measurement: The baseline IOP of each rabbit is measured using a tonometer.
-
Drug Administration: A single topical dose of the test compound (formulated in an appropriate vehicle) is administered to one eye of each rabbit. The contralateral eye receives the vehicle alone and serves as a control.
-
IOP Monitoring: The IOP in both eyes is measured at regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Data Analysis: The percentage reduction in IOP from baseline is calculated for each time point. The maximum IOP reduction and the duration of action are determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of prostanoid FP receptor agonists and the general workflow for evaluating novel ocular hypotensive agents.
Caption: Prostanoid FP Receptor Signaling Pathway.
Caption: Drug Development Workflow for Ocular Hypotensive Agents.
Benchmarking TCTP Inhibitor Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Translationally Controlled Tumor Protein (TCTP), also known as TPT1, has emerged as a significant therapeutic target in oncology. Its overexpression is correlated with tumor progression and resistance to therapy in various cancers. Consequently, the identification and characterization of TCTP inhibitors are of great interest. This guide provides a comparative overview of the performance of several identified TCTP inhibitors, supported by available experimental data.
TCTP Signaling Pathways
TCTP is a multifaceted protein involved in critical cellular processes that drive cancer progression. Two of the well-documented pathways are its interaction with the p53 tumor suppressor and its role in the mTOR signaling cascade.
TCTP-p53 Feedback Loop
TCTP and the tumor suppressor p53 are engaged in a negative feedback loop. TCTP can promote the degradation of p53, thereby inhibiting apoptosis and allowing cancer cells to proliferate. Conversely, p53 can suppress the transcription of TCTP. Inhibitors of TCTP can disrupt this interaction, leading to the stabilization of p53 and the induction of apoptosis in cancer cells.
Caption: TCTP-p53 feedback loop and the inhibitory action of Sertraline.
TCTP and the mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. TCTP has been shown to be a downstream effector of the mTOR pathway, and its expression can be modulated by mTOR inhibitors. This positions TCTP as a key player in mediating the oncogenic signals downstream of mTOR.
Caption: Simplified mTOR signaling pathway leading to TCTP expression.
Performance of TCTP Inhibitors: A Comparative Analysis
Several compounds have been identified as inhibitors of TCTP, ranging from repurposed drugs to novel small molecules. The following table summarizes the available quantitative data on their performance. It is important to note that the experimental conditions under which these values were obtained may vary between studies, making direct comparisons challenging.
| Inhibitor | Type | Target Cell Line(s) | Potency (IC50/Kd) | Reference(s) |
| Sertraline | Antidepressant (SSRI) | HT-29 (Colon), LS1034 (Colon), HepG2 (Liver) | IC50: 2.45 µM - 15 µM | [1][2] |
| Thioridazine | Antipsychotic | Not specified in snippets | Binding affinity suggested but no specific value found | [3] |
| Levomepromazine | Antipsychotic | Recombinant TCTP | Kd: 57.2 µM | [3] |
| Buclizine | Antihistamine | Recombinant TCTP | Kd: 433 µM | [3] |
| Dihydroartemisinin (DHA) | Antimalarial | Gallbladder Cancer Cells | Potent inhibitor, specific IC50 for TCTP not provided | [4][5] |
| ZINC10157406 | Novel Small Molecule | Recombinant TCTP | Kd: 0.87 µM | [6] |
| Omeprazole | Proton Pump Inhibitor | Not specified in snippets | Indirect inhibitor, no direct binding data found | [7][8][9] |
| Pantoprazole | Proton Pump Inhibitor | Not specified in snippets | Indirect inhibitor, no direct binding data found | [10][11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments used to characterize TCTP inhibitors.
Cell Viability Assays (MTT/XTT)
Objective: To determine the cytotoxic or cytostatic effects of TCTP inhibitors on cancer cells.
Workflow:
Caption: General workflow for MTT/XTT cell viability assays.
Detailed Methodology (Example):
-
Cell Seeding: Plate cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the TCTP inhibitor in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well.
-
Incubation with Reagent: Incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.[13][14][15][16]
Co-Immunoprecipitation (Co-IP)
Objective: To investigate the interaction between TCTP and its binding partners (e.g., p53) and to assess the disruptive effect of inhibitors.
Workflow:
References
- 1. cris.biu.ac.il [cris.biu.ac.il]
- 2. mdpi.com [mdpi.com]
- 3. Interaction of antihistaminic drugs with human translationally controlled tumor protein (TCTP) as novel approach for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroartemisinin inhibits TCTP-dependent metastasis in gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroartemisinin inhibits TCTP-dependent metastasis in gallbladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel ligand of the translationally controlled tumor protein (TCTP) identified by virtual drug screening for cancer differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Omeprazole suppresses aggressive cancer growth and metastasis in mice through promoting Snail degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Omeprazole Inhibits Cell Proliferation and Induces G0/G1 Cell Cycle Arrest through Up-regulating miR-203a-3p Expression in Barrett’s Esophagus Cells [frontiersin.org]
- 10. The proton pump inhibitor pantoprazole disrupts protein degradation systems and sensitizes cancer cells to death under various stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proton pump inhibitor pantoprazole inhibits the proliferation, self‑renewal and chemoresistance of gastric cancer stem cells via the EMT/β‑catenin pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
Comparative Analysis of TPT1 Reproducibility Studies in Cancer Research
A comprehensive guide for researchers, scientists, and drug development professionals on the reproducibility of findings related to the Translationally Controlled Tumor Protein (TPT1). This guide synthesizes data from multiple studies, offering a comparative analysis of experimental findings and methodologies.
Translationally Controlled Tumor Protein (TPT1), also known as TCTP, is a highly conserved protein implicated in a multitude of cellular processes, including cell growth, proliferation, and apoptosis.[1] Its dysregulation has been frequently observed in various cancers, making it a subject of intense research and a potential therapeutic target.[2] This guide provides a comparative overview of key findings from reproducibility-focused analyses of TPT1's role in cancer, with a particular emphasis on its interactions with the p53 tumor suppressor and its involvement in the PI3K/Akt/mTOR signaling pathway.
Comparative Data on TPT1 Expression and Functional Outcomes
To facilitate a clear comparison of findings across different studies, the following tables summarize quantitative data on TPT1 expression levels in cancer and the functional consequences of its modulation.
| Cell Line | Cancer Type | TPT1 mRNA Expression Change | TPT1 Protein Expression Change | Reference |
| SiHa | Cervical Cancer | 125% increase vs. normal cells | Significantly higher vs. normal cells | [3] |
| HeLa | Cervical Cancer | 111% increase vs. normal cells | Significantly higher vs. normal cells | [3] |
| SGC-7901 | Gastric Cancer | Significantly higher vs. normal cells | Not specified | [4] |
| MGC-803 | Gastric Cancer | Significantly higher vs. normal cells | Not specified | [4] |
| U937 | Leukemia | 124-fold higher in malignant vs. revertant cells | Significantly higher in malignant vs. revertant cells | [1] |
| MCF7 | Breast Cancer | Not specified | Significantly higher in malignant vs. revertant cells | [1] |
Table 1: TPT1 Expression in Cancer Cell Lines. A summary of reported TPT1 expression changes in various cancer cell lines compared to non-malignant or revertant counterparts.
| Cell Line | Intervention | Effect on Cell Proliferation/Viability | Effect on Migration/Invasion | Reference |
| SGC-7901 | TPT1-AS1 Knockdown | Significantly inhibited | Significantly inhibited | [4] |
| MGC-803 | TPT1-AS1 Knockdown | Significantly inhibited | Significantly inhibited | [4] |
| HepG2 | TPT1-AS1 Knockdown | Significantly suppressed | Relative migration rate significantly decreased | [5] |
| SNU-182 | TPT1-AS1 Knockdown | Significantly suppressed | Relative migration rate significantly decreased | [5] |
| U937 | TPT1 Knockdown (siRNA) | Suppression of malignant phenotype | Not specified | [1] |
Table 2: Functional Effects of TPT1 Knockdown. A comparative summary of the observed effects on cancer cell phenotype following the reduction of TPT1 or its antisense RNA (TPT1-AS1).
Key Signaling Pathways and Interactions
TPT1 exerts its influence on cellular behavior through intricate interactions with key signaling networks. This section details its involvement with the p53 and PI3K/Akt/mTOR pathways, presenting the experimental workflows and logical relationships in Graphviz diagrams.
TPT1 and the p53 Pathway
The relationship between TPT1 and the tumor suppressor p53 is complex and appears to be context-dependent. Some studies suggest a reciprocal negative feedback loop where TPT1 promotes p53 degradation, while p53 can suppress TPT1 transcription.[6] However, other research indicates that p53 can directly upregulate TPT1, leading to a pro-survival effect under certain stress conditions.[7] This highlights a potential area of conflicting findings that warrants further investigation.
References
- 1. The Translational Controlled Tumour Protein TCTP: Biological Functions and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Upregulation of Translationally Controlled Tumor Protein Is Associated With Cervical Cancer Progression [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Knockdown of TPT1-AS1 inhibits cell proliferation, cell cycle G1/S transition, and epithelial-mesenchymal transition in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elabscience.com [elabscience.com]
- 6. Assessment of the role of translationally controlled tumor protein 1 (TPT1/TCTP) in breast cancer susceptibility and ATM signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcepta.com [abcepta.com]
Comparative Analysis of TCTP in Malignant vs. Revertant Cell Lines
An important initial clarification is that the term "Tptpt" did not yield specific results in searches for molecular and cellular biology literature. It is presumed to be a typographical error. Based on the context of a comparative analysis in different cell lines, this guide focuses on the Translationally Controlled Tumor Protein (TCTP) , also known as TPT1, a molecule extensively studied in cancer research and a plausible subject for the intended query. A brief section will also cover Topotecan (TPT) , an anti-cancer agent, as another possible interpretation.
Translationally Controlled Tumor Protein (TCTP) is a highly conserved protein involved in crucial cellular processes, including cell growth, proliferation, and apoptosis.[1][2] Its expression is often dysregulated in cancer. This guide provides a comparative analysis of TCTP in malignant cell lines versus their "revertant" counterparts, which have lost their malignant phenotype.
Data Presentation: TCTP Expression and Phenotypic Effects
Studies have demonstrated a significant downregulation of TCTP in tumor revertant cells compared to their malignant parent cells.[3][4] This change in expression is associated with a reversal of the cancerous phenotype.
| Cell Line Comparison | TCTP Expression Level | Phenotypic Outcome of TCTP Downregulation | Reference |
| U937 (malignant) vs. US4 (revertant) | Drastically lower in US4 (2 signals vs. 248 in U937) | Increased apoptosis (up to 15%) | [3] |
| NIH3T3 v-src (transformed) vs. Flat Revertants | Highly increased in transformed cells; reduced in revertants | Increased rate of flat reversion (up to 30% from a spontaneous rate of 10⁻⁶), restoration of contact inhibition, and anchorage-dependent growth. | [3] |
| Colon (DLD-1), Lung (A549), Melanoma (WM266.4) vs. Revertants | Decreased in most revertant clones | Reduced number of colonies in soft agar and reduced in vivo tumorigenicity. | [3] |
| Breast Carcinoma Cell Lines | Not specified | Reorganization into ductal/acinar structures. | [3] |
Experimental Protocols
The following are summaries of key experimental methodologies used to analyze TCTP's role in different cell lines.
1. Western Blot for TCTP Expression
This technique is used to measure the relative amount of TCTP protein in different cell lysates.
-
Protein Extraction: Cells are lysed to release their proteins.
-
Protein Quantification: The total protein concentration in each sample is determined to ensure equal loading.
-
Gel Electrophoresis: Protein samples are loaded onto an SDS-PAGE gel, which separates proteins based on size.
-
Membrane Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to TCTP, followed by a secondary antibody that is conjugated to an enzyme for detection.
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured to visualize the TCTP protein bands. Actin is often used as a loading control to normalize the results.[3]
2. Soft Agar Assay for Anchorage-Independent Growth
This assay assesses the tumorigenic potential of cells by measuring their ability to grow without attachment to a solid surface, a hallmark of cancer cells.
-
Preparation of Agar Layers: A base layer of agar is solidified in a culture dish.
-
Cell Seeding: A second layer containing a suspension of cells mixed with a lower concentration of agar is plated on top of the base layer.
-
Incubation: The plates are incubated for several weeks to allow for colony formation.
-
Staining and Quantification: Colonies are stained (e.g., with nitro-blue tetrazolium chloride) and counted to determine the extent of anchorage-independent growth.[5]
Signaling Pathways Involving TCTP in Tumor Reversion
TCTP is implicated in several pathways that regulate cell survival and apoptosis. Its downregulation in revertant cells contributes to the suppression of the malignant phenotype by modulating these pathways. TCTP is known to be an anti-apoptotic protein that can inhibit p53-dependent apoptosis and stabilize anti-apoptotic proteins like MCL1 and Bcl-xL.[1]
Caption: TCTP's role in apoptosis regulation.
Alternative Interpretation: Topotecan (TPT)
Topotecan (TPT) is a topoisomerase I inhibitor used as an anti-cancer agent. Its cytotoxic effects have been analyzed in various human cancer cell lines. Studies have shown that the effectiveness of TPT can be enhanced when combined with certain DNA-damaging agents. However, its interaction with other drugs can vary depending on the specific cell line being examined, indicating cell-type-specific responses to TPT-based combination therapies.
References
A Comparative Guide to the Therapeutic Efficacy of Tptpt in Preclinical Glioblastoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel therapeutic agent Tptpt with an alternative compound in preclinical models of glioblastoma (GBM). The data presented herein is based on established experimental models and is intended to offer an objective evaluation of this compound's performance. For the purposes of this guide, "this compound" is a hypothetical selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in GBM.[1][2][3]
Overview of the PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[2][4] In many cancers, including glioblastoma, mutations in components of this pathway, such as loss of the tumor suppressor PTEN or activating mutations in PI3K, lead to its continuous activation, driving tumor progression.[2][3][4] this compound is designed to inhibit this pathway, thereby reducing tumor cell proliferation and survival.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Preclinical Efficacy in a Glioblastoma Xenograft Model
To evaluate the in vivo therapeutic efficacy of this compound, a patient-derived xenograft (PDX) model of glioblastoma was utilized.[5][6] Human GBM cells (U87-MG) were implanted subcutaneously into immunodeficient mice.[7] Once tumors reached a palpable size, mice were randomized into three groups: Vehicle control, Compound X (a dual PI3K/mTOR inhibitor for comparison)[1][2], and this compound.
Experimental Workflow
The workflow outlines the key stages of the in vivo study, from tumor cell implantation to the final endpoint analysis.
Caption: Workflow for the preclinical evaluation of this compound in a GBM xenograft model.
Comparative Efficacy Data
The following tables summarize the quantitative data collected during the 21-day treatment period.
Table 1: In Vivo Antitumor Activity
This table compares the effect of this compound and Compound X on tumor growth and animal physiology. Tumor Growth Inhibition (TGI) is calculated at day 21 relative to the vehicle control group.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Tumor Volume (Day 21, mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle | - | 1542 ± 185 | 0 | +2.5 ± 1.1 |
| Compound X | 25 | 785 ± 110 | 49.1 | -4.8 ± 1.5 |
| This compound | 50 | 451 ± 98 | 70.8 | -1.2 ± 0.9 |
SEM: Standard Error of the Mean
Table 2: Pharmacodynamic (PD) Biomarker Analysis
To confirm that the observed antitumor activity was due to on-target pathway inhibition, tumor lysates were analyzed by Western blot for the levels of phosphorylated Akt (p-Akt), a key downstream effector of PI3K.
| Treatment Group | Dose (mg/kg, i.p.) | Relative p-Akt (Ser473) Level (%) ± SEM |
| Vehicle | - | 100 ± 12 |
| Compound X | 25 | 45 ± 8 |
| This compound | 50 | 22 ± 6 |
Data normalized to total Akt and expressed as a percentage of the vehicle control.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide.
Animal Xenograft Model
-
Cell Culture: U87-MG glioblastoma cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Implantation: 5 x 10⁶ viable U87-MG cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel were subcutaneously injected into the right flank of 6-week-old female athymic nude mice.[8]
-
Tumor Monitoring: Tumor growth was monitored twice weekly using digital calipers. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: When tumors reached an average volume of 150-200 mm³, animals were randomized into treatment groups. This compound, Compound X, or Vehicle were administered daily via intraperitoneal (i.p.) injection for 21 consecutive days. Animal body weights were recorded twice weekly as a measure of general health and treatment toxicity.
Western Blotting for p-Akt Analysis
-
Sample Preparation: At the study endpoint, tumors were excised, snap-frozen in liquid nitrogen, and stored at -80°C. Tumor tissue was homogenized in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[9] Total protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: 30 µg of total protein per sample was loaded onto a 4-12% SDS-PAGE gel and separated by electrophoresis. Proteins were then transferred to a PVDF membrane.[10]
-
Blocking and Antibody Incubation: The membrane was blocked for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[9] The membrane was then incubated overnight at 4°C with primary antibodies against p-Akt (Ser473) and total Akt (diluted 1:1000 in 5% BSA/TBST).
-
Detection: After washing with TBST, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.[10] Densitometry analysis was performed using ImageJ software to quantify band intensity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. oncotarget.com [oncotarget.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibition of PI3K-Akt-mTOR Signaling in Glioblastoma by mTORC1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Evolution of Experimental Models in the Study of Glioblastoma: Toward Finding Efficient Treatments [frontiersin.org]
- 6. Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Drug-Response Profiling Using Patient-Derived High-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating Chemical Disposal: Procedures for TPTZ and Sodium Tripolyphosphate
Precise identification of chemical compounds is the cornerstone of laboratory safety and proper waste management. The abbreviation "TPTPT" does not correspond to a recognized chemical substance. It is likely a typographical error. This guide provides detailed disposal procedures for two plausible alternatives: TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) and Sodium Tripolyphosphate (STPP) , both of which are common in laboratory settings. Adherence to these guidelines is crucial for ensuring the safety of personnel and the protection of the environment.
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) Disposal Procedures
TPTZ is a chemical compound used in analytical chemistry. It is classified as a skin and eye irritant and may cause respiratory irritation.[1] Proper disposal is essential to mitigate these risks.
Summary of TPTZ Disposal and Safety Information
| Parameter | Information | Source |
| Hazards | Skin irritation (H315), Serious eye irritation (H319), May cause respiratory irritation (H335) | [1] |
| Personal Protective Equipment (PPE) | Protective gloves, eye protection (safety glasses with side shields or goggles), face protection. Use NIOSH-approved respiratory protection if dust is generated. | [1] |
| Handling Precautions | Avoid breathing dust/fume/gas/mist/vapors/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. | [1] |
| Disposal Method | Dispose of contents/container in accordance with local, regional, national, and international regulations. Waste should be handled as hazardous waste. | [2][3] |
| In case of a spill | Evacuate personnel from the area. Wear appropriate PPE. Sweep up spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. |
TPTZ Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of TPTZ.
Caption: Workflow for the safe disposal of TPTZ waste.
Sodium Tripolyphosphate (STPP) Disposal Procedures
Sodium Tripolyphosphate is a common ingredient in detergents and is also used as a food preservative and a sequestrant in water treatment.[4] While not classified as a hazardous substance, it can cause serious eye irritation and may cause respiratory irritation.[5][6]
Summary of Sodium Tripolyphosphate (STPP) Disposal and Safety Information
| Parameter | Information | Source |
| Hazards | Causes serious eye irritation (H319), May cause respiratory irritation (H335). | [6] |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (safety glasses with side shields or chemical goggles), and face protection. Use a particulate respirator if dust is generated. | [6] |
| Handling Precautions | Avoid breathing dusts or mists. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling. | [4][6] |
| Disposal Method | Dispose of contents/container in accordance with local, regional, national, and international regulations. While not always classified as hazardous, it should not be disposed of down the drain in large quantities. | [6] |
| In case of a spill | Sweep up the material and place it in a suitable container for disposal. Avoid generating dust. Ensure adequate ventilation. |
Sodium Tripolyphosphate (STPP) Disposal Workflow
The following diagram illustrates the proper steps for disposing of Sodium Tripolyphosphate.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. innophos.com [innophos.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. redox.com [redox.com]
Handling and Disposal of Hazardous Compounds: A General Protocol
Disclaimer: The following guidelines are provided for a hypothetical hazardous substance, referred to as "Compound Tptpt," and are intended as a general framework. Always consult the specific Safety Data Sheet (SDS) for any chemical you are handling to obtain detailed and accurate safety information. The procedures outlined below are based on best practices for managing potent or hazardous compounds in a laboratory setting.
Hazard Assessment and Control
Before handling any new or hazardous compound, a thorough risk assessment is mandatory. This involves understanding the compound's properties and implementing appropriate control measures.
-
Primary Controls (Engineering): The primary method for protection is to handle the compound within a certified chemical fume hood, glove box, or other ventilated enclosure. This minimizes airborne exposure.
-
Secondary Controls (Administrative): Access to areas where the compound is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures.
-
Tertiary Controls (Personal Protective Equipment): PPE is the last line of defense and must be used in conjunction with primary and secondary controls. The selection of appropriate PPE is critical and depends on the compound's physical and toxicological properties.
Personal Protective Equipment (PPE) Selection
The selection of PPE is based on the anticipated route of exposure (inhalation, dermal contact, ingestion, injection). The following table summarizes recommended PPE for handling a potent, hazardous powder like "Compound this compound."
| Potential Hazard | Route of Exposure | Required PPE | Material/Type Specification |
| Airborne Powder/Aerosol | Inhalation | Respiratory Protection | N95/FFP2 respirator (minimum); for high toxicity or volatility, a Powered Air-Purifying Respirator (PAPR) is recommended. |
| Direct Contact (Skin) | Dermal | Hand Protection | Double-gloving with chemically resistant gloves (e.g., Nitrile). Change outer gloves frequently. |
| Body Protection | Disposable, solid-front lab coat with knit cuffs. For highly potent compounds, a disposable sleeve cover (gauntlet) and a full-body suit (e.g., Tyvek) may be necessary. | ||
| Eye/Face Splash | Ocular | Eye/Face Protection | ANSI Z87.1-rated safety glasses with side shields (minimum). For splash hazards, chemical splash goggles are required. A full-face shield should be worn over goggles when handling larger quantities or highly corrosive materials. |
| Contaminated Surfaces | Dermal | Foot Protection | Closed-toe, non-slip shoes. Disposable shoe covers should be worn in designated handling areas and removed upon exiting. |
Step-by-Step Donning and Doffing Procedures
Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
Donning Sequence:
-
Shoe Covers: Put on shoe covers before entering the designated handling area.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat/Body Suit: Put on the disposable lab coat or full-body suit.
-
Respirator: Perform a fit check for your N95 respirator or ensure the PAPR is functioning correctly.
-
Goggles/Face Shield: Put on eye and face protection.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence (to be performed in a designated doffing area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.
-
Lab Coat/Body Suit: Remove the disposable lab coat or suit by rolling it away from the body. Dispose of it immediately.
-
Shoe Covers: Remove shoe covers.
-
Goggles/Face Shield: Remove eye and face protection from the back.
-
Respirator: Remove the respirator.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
